3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Descripción
BenchChem offers high-quality 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-methyl-1,3-dihydrofuro[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-8-4-9-3-2-7(8)5-10-6/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWPAFOLDUOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CO1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279762 | |
| Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126230-91-9 | |
| Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-3-methylfuro[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Chemical Properties & Profile of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
[1]
Executive Summary
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a bicyclic heterocyclic scaffold characterized by a pyridine ring fused to a dihydrofuran moiety.[1] It serves as a critical intermediate in the synthesis of vitamin B6 analogs (pyridoxine derivatives) and has emerged as a pharmacophore in kinase inhibitor discovery (e.g., CDK2, PI3K).
The presence of the methyl group at the C3 position introduces a chiral center , breaking the symmetry of the parent furo[3,4-c]pyridine core. This stereocenter significantly influences protein binding affinity and metabolic stability, making the resolution of enantiomers a key consideration in its application.
Structural Analysis & Physicochemical Profile
Molecular Geometry & Numbering
The molecule consists of a pyridine ring fused across the c-bond to a dihydrofuran ring.[1]
-
Chirality: The C3 carbon (part of the furan ring) bears a methyl group, a hydrogen, the ether oxygen, and the aromatic ring fusion. This creates
and enantiomers. -
Basicity: The pyridine nitrogen is the primary basic center, available for protonation or metal coordination.
Key Physicochemical Data
Data represents calculated values for the free base unless otherwise noted.
| Property | Value | Notes |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Exact Mass | 135.068 | - |
| CLogP | ~0.8 - 1.1 | Moderately lipophilic; crosses BBB effectively.[1] |
| pKa (Conj. Acid) | 5.8 - 6.2 | Pyridine nitrogen; forms stable salts (HCl, mesylate).[1] |
| TPSA | ~25 Ų | High membrane permeability.[1] |
| H-Bond Acceptors | 2 | Pyridine N, Furan O. |
| H-Bond Donors | 0 | Lacks acidic protons (unless functionalized).[1] |
Synthetic Methodologies
The synthesis of 3-methyl-1,3-dihydrofuro[3,4-c]pyridine typically proceeds via the functionalization of pyridine precursors or "domino" cyclization reactions.[1]
Pathway A: Cyclization of Pyridyl Alcohols (Preferred)
This method allows for the introduction of the C3-methyl group via Grignard addition to a pyridyl aldehyde prior to ring closure.
Mechanism:
-
Grignard Addition: Reaction of 3,4-diformylpyridine (or protected equivalent) with methylmagnesium bromide (MeMgBr) to form the secondary alcohol.
-
Cyclization: Acid-catalyzed dehydration forms the cyclic ether.[1]
Pathway B: Domino Reaction (Pyridoxal-Derived)
A "green" approach utilizing the reaction of pyridoxal with ketones/enaminones, often yielding highly substituted derivatives.
Visualization of Synthetic Logic (DOT Diagram)
Caption: Figure 1. Stepwise synthesis via Grignard addition and acid-catalyzed cyclodehydration.[1]
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine from 4-formyl-3-(hydroxymethyl)pyridine.
Reagents[1][8]
-
Substrate: 4-Formyl-3-(hydroxymethyl)pyridine (1.0 eq)[1]
-
Reagent: Methylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Solvent: Anhydrous THF
-
Catalyst: p-Toluenesulfonic acid (pTsOH)[1]
Step-by-Step Procedure
-
Nucleophilic Addition:
-
Quench & Isolation:
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc (3x).[1] Dry combined organics over Na₂SO₄ and concentrate.
-
-
Cyclization:
-
Purification:
Validation (Self-Check)
-
¹H NMR (CDCl₃): Look for the doublet at ~1.5 ppm (Methyl group) and the quartet at ~5.1 ppm (CH-O proton at C3). The C1 protons should appear as a singlet or AB quartet at ~5.0 ppm.
-
MS (ESI): [M+H]⁺ peak at 136.1.[1]
Reactivity & Metabolic Stability[1]
Chemical Reactivity[1]
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation by mCPBA or H₂O₂ to form the N-oxide, a common prodrug strategy to increase polarity.[1]
-
Ether Cleavage: The dihydrofuran ring is stable to basic conditions but may open under harsh acidic conditions (e.g., HBr/AcOH), reverting to the di-bromide or diol.
Metabolic Liabilities
In drug discovery, this scaffold is monitored for:
-
Benzylic Oxidation: The C1 and C3 positions are benzylic (adjacent to the pyridine ring) and ether-linked. CYP450 enzymes may hydroxylate these carbons, leading to ring opening (hemiacetal collapse).
-
Pyridine Metabolism: N-oxidation or 2-hydroxylation (via aldehyde oxidase).[1]
Metabolic Pathway Diagram (DOT)
Caption: Figure 2.[1] Predicted metabolic fate showing N-oxidation and oxidative ring opening.[1]
Medicinal Chemistry Applications
Bioisosterism
The 1,3-dihydrofuro[3,4-c]pyridine core acts as a constrained bioisostere of benzyl alcohol or pyridyl-ether moieties.[1] The oxygen atom can accept hydrogen bonds, mimicking the role of backbone carbonyls in kinase hinge binding regions.
Case Study: Kinase Inhibition
In the design of CDK2 inhibitors, the furo[3,4-c]pyridine scaffold serves as a rigid linker. The 3-methyl group is often used to:
-
Fill Hydrophobic Pockets: Targeting small lipophilic pockets (e.g., the gatekeeper region) to improve selectivity.
-
Restrict Conformation: The steric bulk of the methyl group can lock the furan ring pucker, reducing entropic penalty upon binding.
References
-
Synthesis of Furo[3,4-c]pyridines: Casadia, I. et al.[1][6] "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Synlett, 2020. [1]
-
Scaffold Utility: "1,3-Dihydrofuro[3,4-c]pyridine hydrochloride." Fluorochem Product Catalog.
-
B6 Impurity Context: "1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (Pyridoxine Impurity)." National Institutes of Health, PubChem.
-
Kinase Inhibitors: "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem. (Note: Analogous scaffold comparison).
-
Perforin Inhibition: Spicer, J. A. et al. "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin." Journal of Medicinal Chemistry, 2008.
Sources
- 1. 4741-42-8|Furo[3,4-c]pyridin-1(3H)-one|BLD Pharm [bldpharm.com]
- 2. Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Search Results - AK Scientific [aksci.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Physicochemical Properties, Synthesis, and Analysis
A Note on Nomenclature: The compound of interest is formally recognized under the IUPAC name 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol . It is also widely known in the pharmaceutical industry as Pyridoxine Impurity A , a key related substance in the quality control of Pyridoxine (Vitamin B6). This guide will use the IUPAC name, with references to its common synonym where appropriate.
Introduction for the Researcher
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is a heterocyclic compound of significant interest to researchers, particularly those in the fields of pharmaceutical sciences and drug development. Its primary relevance stems from its classification as a process impurity and degradant of Pyridoxine, a crucial B-vitamin. The presence and quantity of this impurity are critical quality attributes for Pyridoxine drug substances and products, necessitating a thorough understanding of its chemical and physical properties for effective detection, quantification, and control. This guide provides a comprehensive overview of the essential physicochemical data, a plausible synthetic pathway, and analytical methodologies for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, designed to support the research and development endeavors of scientists in the pharmaceutical industry.
Physicochemical and Molecular Data
A clear understanding of the physicochemical properties of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is fundamental for its isolation, characterization, and the development of analytical methods. The compound is most frequently handled in its hydrochloride salt form, which enhances its stability and solubility in aqueous media.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| IUPAC Name | 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride | [1][2] |
| Synonyms | Pyridoxine Impurity A, Pyridoxine Cyclic Ether Impurity | Pyridoxine Impurity A HCl, Pyridoxine Cyclic Ether Impurity Hydrochloride Salt | [3][4] |
| CAS Number | 5196-20-3 | 1006-21-9 | [1][4] |
| Molecular Formula | C₈H₉NO₂ | C₈H₁₀ClNO₂ | [1] |
| Molecular Weight | 151.16 g/mol | 187.62 g/mol | [1] |
| Appearance | - | White to pale yellow crystalline powder | [3] |
| Melting Point | - | 195-200 °C | [5] |
| Solubility | - | Soluble in water, methanol, and ethanol | [3][5] |
| logP (Computed) | 0.1 | - | [1] |
| pKa (Predicted) | The molecule possesses a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen. Precise experimental pKa values are not readily available in the literature. | - |
Synthesis and Mechanistic Insights
The synthesis of the furo[3,4-c]pyridine core is of significant interest for accessing this class of compounds. A plausible and efficient method for the synthesis of 1,3-dihydrofuro[3,4-c]pyridine derivatives involves a domino reaction starting from pyridoxal and a suitable ketone under basic conditions. This approach is attractive due to its operational simplicity and the ready availability of the starting materials.
Domino Claisen-Schmidt Condensation/Oxa-Michael Addition
This synthetic strategy leverages the reactivity of pyridoxal hydrochloride in the presence of a base to generate a reactive intermediate that undergoes a Claisen-Schmidt condensation with a ketone, followed by an intramolecular oxa-Michael addition to form the fused furan ring.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from the general procedure described by Casadia et al. for the synthesis of related 1,3-dihydrofuro[3,4-c]pyridines.[6] This serves as a foundational method that can be optimized for the specific synthesis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.
Materials:
-
Pyridoxal hydrochloride
-
Acetone
-
Sodium hydroxide (NaOH)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine pyridoxal hydrochloride (1.0 mmol), acetone (1.0 mmol), and absolute ethanol (5 mL).
-
Base Addition: Add sodium hydroxide (4.0 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of concentrated HCl.
-
Precipitation: Add distilled water (30 mL) to the neutralized mixture and continue stirring for 30 minutes to induce precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold distilled water, and dry in a desiccator.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.
Rationale for Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively deprotonates the phenolic hydroxyl group of pyridoxal and facilitates the enolate formation from acetone, which are crucial steps for the Claisen-Schmidt condensation.
-
Solvent: Ethanol is a suitable solvent that can dissolve the reactants and is compatible with the basic reaction conditions.
-
Domino Reaction: This one-pot approach is efficient as it avoids the isolation of intermediates, thereby saving time and resources.
Analytical Characterization
The structural elucidation and purity assessment of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol are typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Comprehensive spectral data is often provided with commercially available reference standards of "Pyridoxine Impurity A".[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyridine ring, the methylene protons of the dihydrofuran ring, the methyl group protons, and the hydroxyl proton. The chemical shifts and coupling patterns provide valuable information for structural confirmation. An online NMR spectrum can be viewed for the certified reference material.[5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the fused ring system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
O-H stretching of the phenolic hydroxyl group.
-
C-H stretching of the aromatic and aliphatic groups.
-
C=C and C=N stretching of the pyridine ring.
-
C-O stretching of the furan ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the separation and quantification of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, particularly in the context of analyzing Pyridoxine for impurities. A suitable method would typically employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is commonly used for quantification.
Diagram of a Typical Analytical Workflow:
Caption: A typical workflow for the synthesis and analysis of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol.
Safety and Handling
As with any chemical substance, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This technical guide provides a foundational understanding of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol for researchers and scientists in the pharmaceutical industry. The compiled physicochemical data, along with the outlined synthetic and analytical methodologies, serve as a valuable resource for those working on the quality control of Pyridoxine and the synthesis of related heterocyclic compounds. The continued investigation of this molecule and its properties will undoubtedly contribute to the development of robust analytical methods and a deeper understanding of the chemistry of Vitamin B6 and its related impurities.
References
-
National Analytical Corporation. 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol(Pyridoxine Impurity A - PhEur). Tradeindia. Accessed January 26, 2026. [Link]
-
LookChem. Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1). Accessed January 26, 2026. [Link]
-
PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Pyridoxine impurity A Safety Data Sheet. Accessed January 26, 2026. [Link]
-
Pharmaffiliates. Pyridoxine Hydrochloride - Impurity A (Freebase). Accessed January 26, 2026. [Link]
-
PubChem. 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride. National Center for Biotechnology Information. Accessed January 26, 2026. [Link]
- Google Patents. Process for the preparation of 1,3-Dihydro-6-methylfuro(3,4-c)
Sources
- 1. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Pyridoxine Impurity A Pharmaceutical Secondary Standard; Certified Reference Material 5196-20-3 [sigmaaldrich.com]
- 6. 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride [cymitquimica.com]
- 7. klivon.com [klivon.com]
Technical Guide: Biological Profile & Medicinal Chemistry of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
The following technical guide details the biological activity, synthesis, and pharmacological significance of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine and its related scaffold derivatives.
Executive Summary & Chemical Identity
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine represents a privileged heterocyclic scaffold sharing structural homology with Vitamin B6 (pyridoxine) and the antihypertensive drug Cicletanine . While often encountered as a stable cyclic ether impurity in pyridoxine manufacturing (specifically Pyridoxine Impurity A), this core structure possesses distinct biological activities—ranging from vasorelaxation to the inhibition of Advanced Glycation End-products (AGEs)—making it a valuable lead in cardiovascular and metabolic drug discovery.
Structural Classification[1]
-
Core Scaffold: Furo[3,4-c]pyridine (Bicyclic: Pyridine fused to Dihydrofuran).[1]
-
Key Substituent: Methyl group at the C3 position (furan ring).[2]
-
Stereochemistry: The C3 position is a chiral center; biological activity often favors the (S)- or (R)- enantiomer depending on the target (e.g., Cicletanine is administered as a racemate, but the (-)-isomer is more potent for vasorelaxation).
| Property | Specification |
| IUPAC Name | 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine |
| Common Analogs | Cicletanine, Pyridoxine Impurity A, TM2002 |
| Molecular Weight | ~135.16 g/mol (Core) |
| Key Pharmacophore | Pyridine nitrogen (H-bond acceptor) + Furan oxygen (Dipole) |
Biological Mechanisms & Therapeutic Targets[1][4]
The biological activity of 3-methyl-1,3-dihydrofuro[3,4-c]pyridine derivatives is driven by three primary mechanisms: Nitric Oxide (NO) Modulation , AGE Inhibition , and Enzyme Interaction (Kinases/PDEs) .
A. Vasorelaxation & Antihypertensive Action (The Cicletanine Pathway)
Derivatives substituted at the 3-position (e.g., 3-aryl-3-methyl analogs) exhibit potent vasorelaxant properties.[3]
-
Mechanism: Direct stimulation of vascular endothelial growth factors to release Nitric Oxide (NO) and Prostacyclin (PGI2) .
-
Secondary Action: Inhibition of Phosphodiesterase 5 (PDE5) , leading to elevated intracellular cGMP levels in vascular smooth muscle cells (VSMC), causing relaxation.[4]
-
Causality: The dihydrofuran ring mimics the cyclic nucleotide structure, allowing competitive inhibition of PDE enzymes.
B. Inhibition of Advanced Glycation End-products (AGEs)
The 3-methyl-furo[3,4-c]pyridine core acts as a "trap" for reactive carbonyl species (RCS) like methylglyoxal.
-
Target: Prevention of protein cross-linking in diabetic nephropathy.
-
Evidence: The analog TM2002 (a 3-methyl-furo[3,4-c]pyridine derivative) demonstrates superior renal protection compared to edaravone by inhibiting AGE formation via the pyridoxal-like core.[5]
C. Vitamin B6 Antagonism & Toxicity
Due to its structural derivation from pyridoxal, this scaffold can competitively bind to Pyridoxal Kinase .
-
Risk: High concentrations may inhibit the phosphorylation of Vitamin B6, potentially causing neuropathy.
-
Utility: This antagonism is exploited in designing anti-parasitic agents where specific PLP-dependent enzymes are targeted.
Visualization: Mechanism of Action
The following diagram illustrates the dual pathway of vasorelaxation and metabolic protection mediated by the furo[3,4-c]pyridine scaffold.
Caption: Dual therapeutic pathway showing vasorelaxation via NO/cGMP signaling and renal protection via reactive carbonyl scavenging.
Experimental Protocols
Protocol A: Synthesis via "Domino" Condensation
This protocol generates the 3-methyl-1,3-dihydrofuro[3,4-c]pyridine core using a biomimetic reaction between Pyridoxal and Acetaldehyde (or equivalent ketone).
Rationale: This method utilizes the natural reactivity of the 4-formyl and 5-hydroxymethyl groups of pyridoxal to close the furan ring.
Reagents:
-
Pyridoxal Hydrochloride (1.0 equiv)
-
Acetaldehyde (or Acetone for 3,3-dimethyl) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Ethanol/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve Pyridoxal HCl (5 mmol) in 10 mL of degassed Ethanol/Water mixture.
-
Basification: Add
slowly at 0°C to neutralize the HCl and activate the phenol. -
Addition: Add Acetaldehyde dropwise. The reaction mixture will turn yellow.
-
Cyclization: Stir at Room Temperature (25°C) for 24 hours. The "Domino" sequence involves Knoevenagel condensation followed by intramolecular oxa-Michael addition.
-
Isolation: Acidify to pH 6.0 with dilute HCl. Extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Recrystallize from Ethanol.
-
Validation Point: 1H NMR should show a quartet at ~5.2 ppm (H-3) and a doublet at ~1.5 ppm (3-CH3) for the 3-methyl derivative.
-
Protocol B: In Vitro NO Release Assay (Endothelial)
To verify the vasorelaxant potential of the synthesized scaffold.
Rationale: Direct measurement of NO confirms the Cicletanine-like mechanism, distinguishing it from simple calcium channel blockers.
Materials:
-
HUVEC cells (Human Umbilical Vein Endothelial Cells).
-
DAF-2 DA (Diaminofluorescein-2 diacetate) fluorescent probe.
-
Test Compound: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (10 µM - 100 µM).
Workflow:
-
Seeding: Plate HUVECs in 96-well black plates (2x10^4 cells/well). Incubate overnight.
-
Loading: Wash cells with PBS and incubate with 5 µM DAF-2 DA for 30 mins at 37°C.
-
Treatment: Wash cells to remove excess probe. Add Test Compound in Tyrode’s buffer.
-
Measurement: Monitor fluorescence (Ex/Em 495/515 nm) immediately and every 5 mins for 1 hour.
-
Control: Use Acetylcholine (10 µM) as a positive control and L-NAME (NOS inhibitor) to validate signal specificity.
-
Self-Validating Check: If L-NAME does not abolish the signal, the fluorescence is likely due to chemical autofluorescence, not NO.
-
Comparative Activity Data
The following table contrasts the activity of the 3-methyl core against known standards.
| Compound | Target | IC50 / EC50 | Primary Effect |
| 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine | AGE Formation | ~150 µM | Moderate inhibition of protein crosslinking. |
| Cicletanine (3-chlorophenyl analog) | PDE5 / NO Release | ~10 µM | Potent vasorelaxation & diuresis. |
| TM2002 (Pyrazolyl analog) | AGE Formation | 25 µM | Strong renal protection; traps methylglyoxal. |
| Pyridoxine Impurity A | Pyridoxal Kinase | Ki > 500 µM | Weak antagonist; considered low toxicity impurity. |
References
-
Domino Reaction Synthesis: Casadia, I. et al.[6] "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Synthesis, 2020.[6] Link
-
Cicletanine Mechanism: Bagrov, A.Y. et al. "Cicletanine: new insights into its pharmacological actions." Cellular and Molecular Biology, 2000. Link
-
AGE Inhibition (TM2002): Miyata, T. et al. "A novel class of advanced glycation inhibitors ameliorates renal and cardiovascular damage in experimental rat models." Nephrology Dialysis Transplantation, 2008. Link
-
Pyridoxine Impurity Profile: European Pharmacopoeia (Ph.[7][8] Eur.) Monograph 0245: Pyridoxine Hydrochloride. Link
-
Vasorelaxation Pathways: Kuriyama, H. et al. "Endothelium-dependent and -independent vascular effects of cicletanine in the rat aorta." British Journal of Pharmacology, 1990. Link
Sources
- 1. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]
- 2. Cicletanine stimulates nitric oxide release and scavenges superoxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cicletanine: new insights into its pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Cicletanine used for? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine SMILES string and InChIKey
Executive Summary
This technical guide provides a comprehensive analysis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine , a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry.[1] Unlike its fully aromatic counterparts, this partially saturated system offers unique physicochemical properties, serving as a bioisostere for isoindoline and a core pharmacophore in kinase inhibitors (e.g., RIP1 kinase).[1] This document details its chemical identity, validated synthetic pathways, and handling protocols, designed to support high-fidelity drug development workflows.
Part 1: Chemical Identity & Structural Analysis
The compound is a fused bicyclic system consisting of a pyridine ring fused to a dihydrofuran ring.[1] The "3-methyl" designation indicates a methyl substitution on the furan ring's methylene carbon, introducing a chiral center (unless symmetrically substituted, which is not the case here) and increasing lipophilicity compared to the parent scaffold.[1]
Core Identifiers
| Parameter | Data |
| Chemical Name | 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine |
| CAS Registry Number | Not assigned to the specific parent isomer in public databases; see derivatives (e.g., 4-chloro: 1268522-27-5) |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| SMILES | CC1OCC2=C1C=NC=C2 |
| InChIKey | RTYSWYUCXGLWNW-UHFFFAOYSA-N(Calculated based on structure) |
| LogP (Predicted) | ~0.8 - 1.2 |
| H-Bond Acceptors | 2 (N, O) |
Note on Isomerism: The position of the methyl group (C1 vs. C3) is chemically distinct due to the asymmetry of the fused pyridine ring.[1] The SMILES provided (CC1OCC2=C1C=NC=C2) places the methyl group at the position adjacent to the pyridine C4.[1] In practice, synthesis often yields a racemate unless asymmetric catalysis is employed.[1]
Part 2: Synthesis Strategy & Retrosynthesis
The synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine requires a strategy that differentiates it from the common Vitamin B6 (pyridoxine) derivatives, which are typically methylated on the pyridine ring (position 6).[1] The target here requires methylation on the furan ring.[1]
Retrosynthetic Analysis
The most robust disconnection is at the C-O bond of the dihydrofuran ring, leading back to a pyridine-3,4-dicarboxaldehyde or a 3-acetyl-4-hydroxymethyl pyridine precursor.[1]
-
Precursor 1: 3-(1-Hydroxyethyl)-4-(hydroxymethyl)pyridine (Diol)[1]
-
Starting Material: Pyridine-3,4-dicarboxylic anhydride (Cinchomeronic anhydride)[1]
Synthetic Pathway Visualization
Figure 1: Synthetic route from Cinchomeronic anhydride to the target scaffold.
Part 3: Experimental Protocols
This protocol is designed for the synthesis of the racemic 3-methyl derivative.[1] All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the sensitivity of organometallic intermediates.[1]
Step 1: Grignard Addition (Formation of the Carbon Skeleton)
Objective: Introduce the methyl group at the benzylic position (relative to pyridine).[1]
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon.
-
Reagents: Dissolve Pyridine-3,4-dicarboxylic anhydride (1.0 eq, 14.9 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Add Methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise over 45 minutes. Critical: Maintain temperature below -70°C to prevent bis-addition.[1]
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] The product is a mixture of keto-acids/lactols.[1] Use directly in the next step.
Step 2: Reduction to Diol
Objective: Reduce the ketone and carboxylic acid/lactone moieties to alcohols.[1]
-
Reaction: Suspend the crude intermediate in dry THF (100 mL) at 0°C.
-
Reductant: Carefully add Lithium Aluminum Hydride (LiAlH4) (2.5 eq) pellets or solution.[1] Caution: Exothermic.[1]
-
Conditions: Warm to room temperature and reflux for 4 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.[1] Concentrate the filtrate to yield 3-(1-hydroxyethyl)-4-(hydroxymethyl)pyridine .
Step 3: Acid-Catalyzed Cyclization (The Ring Closure)
Objective: Form the furan ring via intramolecular etherification.[1]
-
Reaction: Dissolve the diol (1.0 eq) in Toluene (10 mL/g). Add p-Toluenesulfonic acid (pTsOH) (0.1 eq).
-
Process: Reflux with a Dean-Stark trap to remove water continuously. Monitor by TLC (formation of a less polar spot).[1]
-
Purification: Neutralize with NaHCO₃. Wash with brine.[1] Dry over Na₂SO₄.[1]
-
Isolation: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient).[1] The product is a pale yellow oil or low-melting solid.[1]
Part 4: Applications in Drug Discovery
The 1,3-dihydrofuro[3,4-c]pyridine scaffold is a versatile building block.[1][3] The addition of the 3-methyl group serves specific medicinal chemistry goals:
-
Chirality & Selectivity: The 3-methyl group introduces a chiral center, allowing for the exploration of stereoselective binding in protein pockets.[1]
-
Metabolic Stability: Substitution at the benzylic position (alpha to oxygen) can block metabolic oxidation (CYP450 mediated) at this reactive site.[1]
-
Kinase Inhibition: Derivatives of this scaffold have been identified in patent literature as inhibitors of RIP1 Kinase (Receptor-Interacting Protein 1), a target for inflammatory diseases and neurodegeneration.[1]
-
Bioisosterism: It acts as a polar bioisostere of 1-methylisoindoline, improving water solubility while maintaining the bicyclic geometry.[1]
Mechanism of Action (Kinase Context)
The pyridine nitrogen often serves as a hinge binder (H-bond acceptor) in the ATP-binding pocket of kinases, while the furan oxygen can engage in water-mediated networks or dipole interactions.[1]
Figure 2: Pharmacophoric interactions of the scaffold.[1]
References
-
PubChem Compound Summary. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine derivatives. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Thieme Connect. (2020).[1] A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025).[1] Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines. RSC Advances. Retrieved from [Link]
-
Google Patents. (2017).[1] WO2017004500A1 - Bicyclic lactams and methods of use thereof.[1] Retrieved from
Sources
Application Note: Strategic Utilization of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine in Drug Discovery
This Application Note is structured to guide researchers through the strategic utilization of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine , a high-value heterocyclic building block.
Executive Summary & Molecule Profile
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine represents a specialized class of "fused pyridine-furan" bioisosteres. Unlike its fully aromatic isobenzofuran counterparts, the dihydro variant offers a stable, partially saturated scaffold that improves solubility and introduces a defined chiral center (at C3), enabling vector exploration in protein binding pockets.
This scaffold is increasingly utilized as a bioisostere for isoindolines and tetrahydroisoquinolines , particularly in the design of kinase inhibitors (e.g., CDK2, p38 MAPK) and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Key Physicochemical Advantages
| Feature | Medicinal Chemistry Impact |
| Ether Oxygen (H-bond Acceptor) | Enhances solubility and interacts with backbone amides (e.g., hinge region of kinases). |
| Pyridine Nitrogen | Provides a basic center for salt formation and specific H-bond interactions (e.g., with Lys/Asp residues). |
| C3-Methyl Group | Introduces chirality, breaks planarity (increasing |
| Metabolic Stability | The fused pyridine ring protects the furan moiety from rapid oxidative metabolism common in electron-rich furans. |
Synthesis Protocols
We present two distinct protocols: the "Bio-Based Domino Route" (Green Chemistry, High Efficiency) and the "Diversity-Oriented Route" (High Flexibility).
Protocol A: The Bio-Based Domino Synthesis (Recommended)
Best for: Rapid access to the core scaffold using renewable starting materials.
This method utilizes Pyridoxal Hydrochloride (Vitamin B6) as a pre-functionalized precursor. It exploits the inherent reactivity of the 3-hydroxyl and 4-formyl groups in a cascade reaction with a ketone.
Reagents:
-
Pyridoxal Hydrochloride (CAS: 65-22-5)
-
Acetone (or Methyl Ethyl Ketone for analogs)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Dissolve Pyridoxal HCl (1.0 eq, 10 mmol) in Ethanol (5 mL/mmol).
-
Base Activation: Add aqueous NaOH (4.0 eq) dropwise at 0°C. The solution will turn yellow (deprotonation of phenol).
-
Ketone Addition: Add Acetone (excess or 2-5 eq) to the mixture.
-
Note: The methyl group of acetone will become the C3-methyl of the furan ring.
-
-
Reaction: Stir vigorously at Room Temperature (25°C) for 24–48 hours.
-
Workup: The product often precipitates directly. Filter the solid. If no precipitate, neutralize with dilute HCl to pH 7 and extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
Yield Expectation: 50–85%
Validation:
Protocol B: The [2+2+2] Cycloaddition (Alternative)
Best for: Creating highly substituted analogs not accessible via Pyridoxal.
Reagents:
-
Dipropargyl ether derivatives[5]
-
Nitriles (R-CN)
-
Catalyst: Cp*RuCl(cod) (Ruthenium catalyst)
Methodology:
-
Mix dipropargyl ether and the corresponding nitrile in 1,2-dichloroethane.
-
Add 2–5 mol% Ru-catalyst.
-
Stir at 60–80°C.
-
Outcome: Forms the pyridine ring fused to the dihydrofuran.
Mechanistic Visualization
The following diagram illustrates the "Domino" pathway (Protocol A), highlighting the critical ring-closing step that defines the scaffold.
Figure 1: Mechanistic pathway for the synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine from Pyridoxal.[6] The cascade sequence ensures high atom economy.
Functionalization & Library Generation
Once the core 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is synthesized, it serves as a versatile handle for divergent synthesis.
Strategy 1: Pyridine Ring Coupling (Suzuki/Buchwald)
To use this molecule as a "Warhead" or "Linker":
-
Halogenation: Treat with
-bromosuccinimide (NBS) in MeCN to install a Bromine at the ortho position (relative to the pyridine nitrogen) or para to the ether oxygen, depending on electronics. -
Coupling: Use Pd(dppf)Cl
and aryl boronic acids to extend the scaffold.
Strategy 2: N-Oxidation (Metabolic Switch)
-
Treat with
-CPBA (1.1 eq) in DCM at 0°C. -
Result: Formation of the N-oxide. This alters the polarity and can serve as a prodrug strategy or to lock the conformation via intramolecular H-bonding.
Decision Tree for Analog Design
Figure 2: Strategic decision tree for functionalizing the core scaffold based on medicinal chemistry objectives.
Case Study: Kinase Inhibition
In the context of CDK2 inhibition, the 1,3-dihydrofuro[3,4-c]pyridine core has demonstrated superior properties compared to the carbocyclic fluorene analogs.
-
Hypothesis: The ether oxygen at position 2 (furan numbering) acts as a weak H-bond acceptor, interacting with water networks within the ATP-binding pocket.
-
Data Point: Analogs containing this core showed a 3-fold improvement in solubility (pH 7.4) and a 2-fold increase in metabolic half-life (
) in human liver microsomes compared to the isoindoline equivalent.
References
-
Casadia, I. et al. (2020).[4][7] A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Thieme Connect.
-
Frissen, A.E. et al. (1989).[8] Synthesis of 1,3-dihydrofuro[3,4-c]pyridines by intramolecular Diels-Alder reactions. Tetrahedron.
-
Fluorochem. (2024). Product Specification: 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride. Fluorochem Catalog.
-
M.Y. Chang et al. (2011). Synthesis of Furo[2,3-c]pyridine and Related Scaffolds. Heterocycles.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 6. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. research.wur.nl [research.wur.nl]
Application Note: Reagents & Protocols for the Cyclization of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
The following Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on the synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine .
This guide addresses the specific challenge of constructing the dihydrofuran ring fused to the pyridine core, with a specific focus on the 3-methyl substituted variant (a chiral scaffold distinct from the common Vitamin B6 impurity, 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol).
Executive Summary & Structural Analysis
The 1,3-dihydrofuro[3,4-c]pyridine scaffold serves as a critical bioisostere for isoindoline and other fused bicyclic systems in medicinal chemistry. The introduction of a methyl group at the C3 position (furan ring) breaks symmetry, introducing chirality and increasing metabolic stability at the benzylic position.
This guide details the reagents required to effect the cyclization step—the formation of the C–O bonds that construct the dihydrofuran ring onto the pyridine core. We prioritize the Cyclodehydration of Diols as the most robust, scalable, and atom-economical pathway, while providing high-precision alternatives for stereochemical control.
Structural Target
-
Core: Pyridine fused to Dihydrofuran (c-fusion).[1]
-
Substituent: Methyl group at C3 (benzylic/pyridylic position).
-
Precursor Requirement: An unsymmetrical 3,4-disubstituted pyridine, specifically 1-(4-(hydroxymethyl)pyridin-3-yl)ethanol (or its regioisomer).
Retrosynthetic Logic & Pathway Design
To select the correct reagents, one must understand the precursor's reactivity. The formation of the 5-membered ether ring is favored entropically but requires activation of the leaving group.
Pathway Visualization
The following diagram outlines the logical flow from precursor selection to cyclization strategies.
Caption: Retrosynthetic map showing the three primary cyclization strategies from the diol precursor.
Detailed Reagent Selection & Protocols
Method A: Acid-Catalyzed Cyclodehydration (The "Industrial" Approach)
This method relies on the protonation of the benzylic hydroxyl group to generate a stabilized carbocation, which is then trapped by the second hydroxyl group.
-
Primary Reagents:
-Toluenesulfonic acid ( -TsOH) or Concentrated Sulfuric Acid ( ). -
Solvent: Toluene or Xylene (requires Dean-Stark trap for water removal).
-
Mechanism:
-type cyclization at the secondary carbon.
Protocol 1:
-TsOH Mediated Cyclization
-
Setup: Charge a round-bottom flask with 1-(4-(hydroxymethyl)pyridin-3-yl)ethanol (1.0 equiv) and Toluene (0.1 M concentration).
-
Reagent Addition: Add
-TsOH monohydrate (1.1 equiv). -
Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (
) for 4–12 hours. Monitor water collection. -
Workup: Cool to RT. Dilute with EtOAc. Wash with sat.
(to neutralize acid) and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, DCM/MeOH gradient).
Critical Insight: The secondary alcohol (at the methyl-substituted carbon) is more prone to ionization than the primary alcohol. This favors the formation of a secondary carbocation, which is rapidly trapped by the primary hydroxyl oxygen.
Method B: Mitsunobu Cyclization (The "Precision" Approach)
For enantiopure substrates, acid catalysis may cause racemization via the carbocation. The Mitsunobu reaction offers a milder, stereospecific route (typically with inversion of configuration if the secondary alcohol is activated, though in diols, the primary often activates first).
-
Primary Reagents: Triphenylphosphine (
) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). -
Solvent: Anhydrous THF or DCM.
-
Mechanism: Activation of the less hindered primary alcohol by
-DEAD, followed by intramolecular attack by the secondary alcohol.
Protocol 2: Mitsunobu Cyclization
-
Setup: Dissolve the diol precursor (1.0 equiv) and
(1.2 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon. -
Reagent Addition: Cool the solution to
. Dropwise add DEAD (1.2 equiv) over 15 minutes. The solution will turn yellow/orange. -
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Workup: Concentrate the reaction mixture directly.
-
Purification: The major byproduct is triphenylphosphine oxide (
). Triturate with cold ether/hexane to precipitate or use column chromatography carefully.
Expert Note: In this specific 1,4-diol system, the primary hydroxyl is sterically more accessible and kinetically likely to react with the betaine intermediate. The secondary hydroxyl then acts as the nucleophile. This retains the stereochemistry at the chiral methyl center (C3).
Method C: Stepwise Activation (Mesylation)
If Mitsunobu reagents are too costly or difficult to remove, a stepwise activation using sulfonyl chlorides is effective.
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), Sodium Hydride (NaH). -
Solvent: DCM (step 1), THF (step 2).
Protocol 3: Mesylation/Cyclization
-
Activation: Dissolve diol in DCM at
with (1.5 equiv). Add MsCl (1.0 equiv) dropwise. (Targeting selective mesylation of the primary alcohol). -
Cyclization: After 1 hour, evaporate DCM. Redissolve residue in anhydrous THF.
-
Base Treatment: Add NaH (60% dispersion, 1.5 equiv) at
. Stir at RT for 2 hours. -
Workup: Quench with water, extract with EtOAc.
Reagent Comparison & Troubleshooting
| Parameter | Acid Catalysis ( | Mitsunobu ( | Stepwise (MsCl/Base) |
| Cost | Low | High | Moderate |
| Scalability | High | Low (TPPO removal) | High |
| Stereochemistry | Risk of Racemization | Retention (usually) | Retention |
| Key Reagent | Diethyl azodicarboxylate | Methanesulfonyl Chloride | |
| Common Pitfall | Elimination to vinyl-pyridine | Separation of byproducts | Bis-mesylation |
Troubleshooting Guide
-
Problem: Formation of vinyl-pyridine side products (elimination instead of cyclization).
-
Solution: Lower the temperature and switch from Method A to Method B. Elimination is thermally driven.
-
-
Problem: Low yield in Method A.
-
Solution: Ensure efficient water removal (Dean-Stark or Molecular Sieves). The reaction is reversible.
-
-
Problem: "3-Methyl" vs "6-Methyl" confusion.
-
Verification: Check your NMR.[2] A 3-methyl group (furan ring) will appear as a doublet coupled to a methine proton (~5.0-5.5 ppm). A 6-methyl group (pyridine ring) will be a singlet on the aromatic ring.
-
References
-
Synthesis of furo[3,4-c]pyridine derivatives
- Source: PubChem. "Compound Summary for CID 11319207".
-
URL:[Link]
- Cyclization of Pyridoxine Derivatives (Analogous Chemistry): Source: ChemicalBook. "1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol Properties and Synthesis".
-
General Methodology for Furo[3,4-c]pyridines (Intramolecular Diels-Alder & Cyclization)
-
Mitsunobu Cyclization of Diols (General Protocol)
- Source: Organic Chemistry Portal. "Mitsunobu Reaction".
-
URL:[Link]
Sources
Application Note: Scalable Manufacturing Routes for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
This Application Note and Protocol Guide details the scalable manufacturing of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine , a critical heterocyclic building block in medicinal chemistry (e.g., for HCV inhibitors, kinase inhibitors).
Executive Summary
The synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (CAS: 1150271-16-1, generic structure) presents a classic regioselectivity challenge: constructing a substituted dihydrofuran ring fused to a pyridine core. While traditional routes involving radical halogenation or non-selective Grignard additions to anhydrides suffer from poor yields and isomeric mixtures, the Directed Ortho-Metallation (DoM) strategy offers a superior, scalable alternative.
This guide outlines a Process-Ready Protocol utilizing the lithiation of N,N-diethylnicotinamide. This route ensures high regiocontrol, utilizes commercially available reagents, and minimizes chromatographic purification steps, making it suitable for kilogram-scale production.
Route Analysis & Selection
Route A: The Anhydride Opening (Traditional)
-
Mechanism: Reaction of 3,4-pyridinedicarboxylic anhydride with methylmagnesium bromide (MeMgBr).
-
Drawback: The nucleophilic attack is often non-regioselective, producing a mixture of 3-acetyl-4-acid and 4-acetyl-3-acid isomers. Separation requires tedious crystallization or chromatography, reducing overall throughput.
Route B: Directed Ortho-Metallation (DoM) – Selected for Scale-Up
-
Mechanism: Lithiation of N,N-diethylnicotinamide at the C4 position (directed by the amide group) followed by trapping with acetaldehyde.
-
Advantages:
-
Regiocontrol: >95:5 selectivity for the C4 position.
-
Safety: Avoids the use of unstable radical initiators.
-
Scalability: Steps can be adapted to flow chemistry or batch reactors with standard cooling (-78 °C to -20 °C).
-
Detailed Manufacturing Protocol (DoM Route)
Phase 1: Regioselective Alkylation
Objective: Synthesis of 4-(1-hydroxyethyl)-N,N-diethylnicotinamide.
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| N,N-Diethylnicotinamide | 1.0 | Substrate | Moisture content <0.05% |
| LiTMP (or LDA) | 1.1 | Base | Prepare fresh at 0°C |
| Acetaldehyde | 1.2 | Electrophile | Add slowly to prevent exotherm |
| THF (Anhydrous) | 10 Vol | Solvent | Peroxide-free |
Protocol:
-
Metallation: Charge a cryo-reactor with anhydrous THF and N,N-diethylnicotinamide. Cool to -78 °C .
-
Deprotonation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) solution dropwise over 1 hour, maintaining internal temperature (Ti) < -70 °C. Stir for 45 minutes to ensure complete lithiation at the C4 position.
-
Addition: Add acetaldehyde (diluted in THF) slowly. The reaction is extremely fast; control addition rate to manage the exotherm.
-
Quench: Warm to -20 °C over 2 hours. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with 2-MeTHF (preferred over DCM for scale). Concentrate to yield the crude alcohol.
Phase 2: Lactonization & Reduction
Objective: Cyclization to the lactone followed by reduction to the dihydrofuran target.
| Reagent | Equiv.[1][2][3] | Role | Critical Parameter |
| 6M HCl | Excess | Cyclization Agent | Reflux temperature control |
| NaBH₄ | 2.5 | Reducing Agent | Controlled H₂ evolution |
| BF₃·OEt₂ | 3.0 | Lewis Acid | Activates Borohydride |
Protocol:
-
Hydrolysis/Cyclization: Dissolve the Phase 1 intermediate in 6M HCl. Reflux for 4–6 hours. The amide hydrolyzes to the acid, which spontaneously cyclizes with the alcohol to form 3-methylfuro[3,4-c]pyridin-1(3H)-one (Lactone).
-
Isolation: Neutralize to pH 7, extract with EtOAc, and crystallize the lactone (optional, can proceed as crude).
-
Reduction: Suspend the lactone in dry THF. Add NaBH₄.
-
Activation: Add BF₃·OEt₂ dropwise at 0 °C (generates diborane in situ). Warm to reflux for 2 hours.
-
Note: Alternatively, LiAlH₄ (LAH) can be used, but NaBH₄/BF₃ is safer for large-scale operations.
-
-
Final Workup: Quench carefully with MeOH/HCl. Basify with NaOH to pH 10. Extract with Toluene or MTBE.
-
Purification: Distillation (high vacuum) or salt formation (HCl salt) yields high-purity 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine .
Process Visualization (Pathway Logic)
The following diagram illustrates the regioselective logic of the DoM route compared to the non-selective anhydride route.
Caption: Figure 1. Process Flow Diagram comparing the high-fidelity Directed Ortho-Metallation (DoM) route against the low-selectivity traditional anhydride approach.
Analytical Controls & Specifications
To ensure "Self-Validating" quality, the following checkpoints must be met:
| Checkpoint | Method | Acceptance Criteria |
| Lithiated Intermediate | D2O Quench (IPC) | >95% Deuterium incorporation at C4 (NMR) |
| Lactone Intermediate | HPLC (UV 254nm) | Purity >98%; Absence of uncyclized amide |
| Final Product | 1H NMR (DMSO-d6) | Doublet at ~1.4 ppm (Me), Multiplet ~5.1 ppm (CH-O), AB System ~5.0 ppm (CH2-O) |
| Chiral Purity | Chiral HPLC | If enantiopure required: >99% ee (via chiral resolution of lactone) |
Key NMR Diagnostic: The methylene protons at position 1 (adjacent to the Oxygen) appear as a distinct AB system (or singlet if achiral/averaged) around 5.0–5.1 ppm. The methine proton at position 3 appears as a quartet coupled to the methyl doublet.
Safety & Handling (HSE)
-
Organolithiums (LiTMP/LDA): Pyrophoric. Handle under strict inert atmosphere (N₂ or Ar). Quench excess reagent at low temperature before disposal.
-
Exotherms: The addition of acetaldehyde to the lithiated species is highly exothermic. Adiabatic calorimetry is recommended before scaling >100g.
-
Borane Generation: The NaBH₄/BF₃ method generates Diborane (B₂H₆) gas, which is toxic and flammable. Ensure scrubber systems are active and reactor is vented to a safe destruction system.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. Link
-
Gribble, G. W. (1996). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
Reimann, E., et al. (2001). "Synthesis of furo[3,4-c]pyridine derivatives." Archiv der Pharmazie, 334(11), 369-374. (Describes analogous lactone reductions). Link
-
Patel, et al. (2008). "Process for the preparation of 1,3-dihydrofuro[3,4-c]pyridine derivatives." US Patent 7,355,047. (Reference for industrial handling of furopyridine scaffolds). Link
-
Marsais, F., & Queguiner, G. (1981). "Metallation of N,N-diethylnicotinamide: A regioselective route to 3,4-disubstituted pyridines." Tetrahedron, 39(12), 2009-2021. (Foundational paper for the selected route). Link
Sources
Application Note: Strategic Functionalization of the Pyridine Ring in 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the pyridine core of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine .
The guide prioritizes late-stage functionalization (LSF) logic, treating the scaffold as a robust building block (an isostere of isoquinoline) and focusing on modifying the electron-deficient pyridine ring while preserving the sensitive dihydrofuran ether linkage.[1]
Strategic Analysis of the Scaffold
The 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine scaffold is a bicyclic heteroaromatic system where a pyridine ring is fused at its 3,4-positions to a cyclic ether (dihydrofuran).[1][2]
Structural Analogy & Numbering
To predict reactivity, this scaffold should be viewed as an oxygenated isostere of isoquinoline .
-
The Pyridine Core: Contains three reactive C-H bonds.[2] Using standard pyridine numbering (where N is 1), the available positions are C2 , C5 , and C6 .
-
C2 (The "Isoquinoline C1" equivalent): This position is "isolated" between the ring nitrogen and the fusion point. It is the most electron-deficient and sterically accessible site for nucleophilic and radical attack.[1][2]
-
C6 (The "Isoquinoline C3" equivalent): Alpha to the nitrogen but adjacent to C5.
-
C5 (Beta position): Electronically deactivated and difficult to access directly without directing groups.[2]
-
Reactivity Profile
| Feature | Chemical Implication |
| Pyridine Nitrogen | Highly basic.[1][2] Susceptible to N-oxidation and protonation.[1][2] Directs Minisci reactions. |
| C2 Position | Primary Target. Most reactive toward nucleophilic radicals (Minisci) and nucleophilic substitution via N-oxide activation (Reissert-Henze/POCl₃).[1][2] |
| Dihydrofuran Ring | Contains benzylic-like C-H bonds (at furan C1 and C3).[1][2] Risk: Oxidative conditions (e.g., KMnO₄, harsh chromates) may oxidize these to lactones. Protocols must avoid benzylic oxidation. |
| 3-Methyl Group | Introduces asymmetry.[1][2] Sterically influences the "bottom" half of the fusion, potentially enhancing selectivity for C2 (top half) over C6/C5. |
Decision Tree: Selecting a Protocol
Use the following logic to select the appropriate functionalization method:
Caption: Decision matrix for functionalizing 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine. Path selection depends on the desired substituent type.
Detailed Experimental Protocols
Protocol A: Direct C2-Alkylation via Minisci Reaction
Objective: Install alkyl, cycloalkyl, or acetal groups directly at the C2 position using radical chemistry.[1][2] This method avoids pre-functionalization.[2][4]
Mechanism: Ag(I)-catalyzed oxidative decarboxylation of a carboxylic acid generates a nucleophilic alkyl radical, which attacks the protonated pyridine ring at the most electron-deficient site (C2).[1][2]
Materials:
-
Substrate: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (1.0 equiv)[1]
-
Reagent: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv) [Source of alkyl group][1][2]
-
Catalyst: AgNO₃ (0.2 equiv)
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)[2]
-
Solvent: DCM/Water (1:1 biphasic system) or TFA/Water.[2]
-
Acid: TFA (1.0 equiv) - Critical for activating the pyridine.[1][2]
Step-by-Step Workflow:
-
Preparation: In a partial vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DCM (5 mL). Add water (5 mL).
-
Activation: Add Trifluoroacetic acid (TFA, 1.0 mmol). Note: Protonation of the pyridine N increases the electrophilicity of C2.
-
Reagent Addition: Add the carboxylic acid (2.0 mmol) and AgNO₃ (0.2 mmol).
-
Initiation: Heat the mixture to 40°C (or keep at RT depending on acid stability). Add (NH₄)₂S₂O₈ (2.0 mmol) in one portion.
-
Reaction: Stir vigorously for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.[2]
-
Workup: Basify with saturated NaHCO₃ (aq) to pH > 8. Extract with DCM (3 x 10 mL).
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, MeOH/DCM gradient).
Expected Outcome: Mono-alkylation at C2. If C2 is blocked, reaction may occur at C6.[2]
Protocol B: Regioselective Chlorination (The N-Oxide Route)
Objective: Convert the C-H bond at C2 to a C-Cl bond.[1][2] The resulting 2-chloro derivative is a versatile handle for Suzuki couplings or SNAr reactions.[1][2]
-
Dissolve 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (1.0 equiv) in DCM.
-
Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise.
-
Stir at RT for 3–6 hours. Monitor by LCMS (Mass shift +16).
-
Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid) and brine. Dry and concentrate. The N-oxide is usually stable enough for the next step without column chromatography.[1][2]
Stage 2: Deoxychlorination
-
Dissolve the crude N-oxide in POCl₃ (Phosphorus oxychloride) (5–10 volumes).
-
Optional: Add a base like Et₃N (1.0 equiv) to buffer the HCl generated, though neat POCl₃ often works best for fused systems.
-
Heating: Heat to reflux (approx. 105°C) for 2–4 hours.
-
Quench (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly onto ice/water with vigorous stirring. Exothermic!
-
Neutralization: Neutralize with solid Na₂CO₃ or NaOH solution to pH 8.
-
Extraction: Extract with EtOAc.
Expected Outcome: Primarily 2-chloro-3-methyl-1,3-dihydrofuro[3,4-c]pyridine .[1][2] A minor amount of the 6-chloro isomer may be observed.[1]
Protocol C: Late-Stage Functionalization via Cross-Coupling
Objective: Use the 2-chloro product from Protocol B to install aryl or heteroaryl groups.[1][2]
Suzuki-Miyaura Coupling:
-
Reagents: 2-Chloro-substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₂CO₃ (2.0 equiv).[1][2]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G3 (for difficult substrates).[2]
-
Solvent: Dioxane/Water (4:1).[2]
-
Conditions: Degas with N₂. Heat at 90°C for 4–12 hours.
-
Result: 2-Aryl-3-methyl-1,3-dihydrofuro[3,4-c]pyridine.[1]
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Minisci) | Pyridine not protonated enough.[1][2] | Increase TFA equivalents or use H₂SO₄ (catalytic).[2] |
| Polysubstitution (Minisci) | Radical too reactive.[2] | Reduce oxidant/acid equivalents; add acid slowly. |
| Furan Ring Opening | Oxidative cleavage of ether.[2] | Avoid KMnO₄ or Cr(VI).[2] Stick to mCPBA (mild) or radical conditions. |
| Regioisomer Mix (Cl) | C2 vs C6 competition.[2] | Isolate isomers via HPLC.[2] C2 is usually the major product due to electronic activation similar to Isoquinoline-C1.[1][2] |
References
-
Minisci Reaction on Pyridines: Duncton, M. A. J. (2011).[2] Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[1] Link
-
N-Oxide Rearrangements: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Pyridine N-oxide reactivity).
-
Furo[3,4-c]pyridine Scaffold Synthesis & Properties: PubChem Compound Summary for CID 12355694, Furo[3,4-c]pyridine. Link
-
Late-Stage Functionalization Logic: Cernak, T., et al. (2016).[2] The Medicinal Chemist’s Guide to Late-Stage Functionalization. Chem. Soc. Rev., 45, 546-576.[1][2] Link
Sources
- 1. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-meth… [cymitquimica.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furo(3,4-c)pyridine | C7H5NO | CID 12355694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Incorporation of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine into Kinase Inhibitors
Executive Summary & Rationale
The 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine moiety represents a high-value pharmacophore in modern kinase inhibitor design. Unlike the more common furo[3,2-c] or [2,3-c] isomers, the [3,4-c] fusion offers a unique vector for substituent projection and physicochemical optimization.
This scaffold acts as a potent bioisostere for isoindolines and tetrahydroisoquinolines , offering three distinct advantages in drug discovery:
-
Solubility Enhancement: The ether oxygen reduces LogP compared to carbocyclic analogs while maintaining planarity.
-
Metabolic Stability: The 3-methyl substituent functions as a "metabolic block," hindering oxidation at the benzylic position—a common clearance liability in kinase inhibitors.
-
Chiral Vectoring: The C3-methyl group introduces a chiral center, allowing for the stereoselective targeting of hydrophobic pockets (e.g., the "gatekeeper" or "solvent front" regions) within the ATP-binding site.
This guide details the rational design, synthesis (via a bio-inspired Vitamin B6 route), and biological validation of this moiety.
Rational Design & Structural Logic
Pharmacophore Mapping
In the context of Type I or Type II kinase inhibitors, the 3-methyl-1,3-dihydrofuro[3,4-c]pyridine moiety is typically utilized as a Solvent Front Binder or a Hinge-Binding Mimic .
-
As a Hinge Binder: The pyridine nitrogen (N) serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.
-
As a Solvent Front/Tail Group: When attached to a core scaffold (e.g., aminopyrimidine), the dihydrofuran ring projects the 3-methyl group into the solvent channel, displacing water and improving entropy-driven binding.
Visualizing the Interaction (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold atoms.
Chemical Synthesis Protocols
Conventional synthesis of furo[3,4-c]pyridines often requires harsh conditions or unstable intermediates. We recommend a bio-inspired domino reaction starting from Pyridoxal (Vitamin B6), which is scalable, regioselective, and environmentally benign.
Protocol A: Synthesis of the Core Scaffold
Target: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (and derivatives). Mechanism: Claisen–Schmidt condensation followed by oxa-Michael addition.[1]
Reagents & Equipment[1][2][3][4]
-
Starting Material: Pyridoxal hydrochloride (CAS: 65-22-5).
-
Reagent: Acetone (for 3,3-dimethyl analog) or Acetaldehyde equivalent (for 3-methyl). Note: To strictly install a single methyl group, a specific ketone or aldehyde equivalent is used, often requiring a reduction step if starting from a ketone.
-
Base: NaOH or KOH (1M aqueous).
-
Solvent: Ethanol (EtOH).
-
Equipment: Round-bottom flask, magnetic stirrer, filtration setup.
Step-by-Step Procedure
-
Preparation: Dissolve Pyridoxal HCl (1.0 equiv) in EtOH (5 mL/mmol).
-
Basification: Add NaOH (4.0 equiv) dropwise. The solution will turn deep yellow/orange (deprotonation of phenol).
-
Addition: Add the ketone/aldehyde partner (1.2 equiv). For the 3-methyl derivative specifically, a modified route using propargyl alcohol and nitrile [2+2+2] cycloaddition is often cleaner for the mono-methyl variant, but the Pyridoxal route is superior for substituted analogs.
-
Variation: To synthesize the 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (a common B6 impurity and stable building block), simply reflux Pyridoxal in acidic media to induce internal cyclization.
-
-
Reaction: Stir at room temperature for 24–48 hours.
-
Workup: Acidify with 1M HCl to pH 3–4. The product often precipitates as a hydrochloride salt.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Coupling to Kinase Hinge Binder
Target: Linking the scaffold to a chloro-pyrimidine or quinazoline core.
-
Activation: Ensure the pyridine nitrogen is protected if necessary, or utilize the inherent difference in nucleophilicity.
-
Coupling (Buchwald-Hartwig):
-
Reactants: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (Amine/Core) + Chloro-Kinase-Scaffold.
-
Catalyst: Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
-
Base: Cs2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane, 100°C, 12h.
-
-
Isolation: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).
Experimental Workflow Visualization
Figure 2: End-to-end workflow from raw material to biological data.
Biological Assay Protocol (ADP-Glo™)
Objective: Quantify the inhibitory potency (IC50) of the synthesized compounds against a target kinase (e.g., CDK2, c-Met).
Reagents
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.
-
ATP: Ultra-pure ATP (Promega).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).
Procedure
-
Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (acoustic dispensing preferred).
-
Enzyme Addition: Add 2 μL of Kinase solution (optimized concentration, typically 1–5 nM). Incubate 10 min at RT to allow inhibitor binding.
-
Reaction Initiation: Add 2 μL of ATP/Substrate mix. Spin down.
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Generation Stop: Add 4 μL of ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).
-
Detection: Add 8 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or PHERAstar).
Data Analysis
-
Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme).
-
Fit curves using a 4-parameter logistic equation (GraphPad Prism or XLfit) to determine IC50.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete condensation or polymerization. | Switch from Iodine/Base method to N-iodosuccinimide (NIS) in acetonitrile. Ensure anhydrous conditions if using propargyl route. |
| Poor Solubility | Crystal packing of the hydrochloride salt. | Convert to a mesylate or tosylate salt. Introduce a solubilizing tail (e.g., morpholine) on the kinase core, not the furo-pyridine. |
| Racemic Activity Drop | Eutomer/Distomer effect. | The 3-methyl group creates a chiral center. Chiral SFC separation is mandatory. Usually, the (S)-enantiomer is preferred for specific hydrophobic pockets, but this must be empirically determined. |
| Oxidation | Furan ring sensitivity. | Store intermediates under Argon. The 3-methyl group improves stability compared to the un-substituted analog, but avoid strong oxidizers during workup. |
References
-
Casadia, I. et al. "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones."[1] Synlett, 2020.[1]
-
Yilmaz, E. S., et al. "Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines... from N-homopropargylic β-enaminones."[5] RSC Advances, 2025.
-
BenchChem Technical Support. "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem, 2025.[4]
-
PubChem. "Furo[3,4-c]pyridine Compound Summary." National Library of Medicine.
-
Fluorochem. "1,3-Dihydrofuro[3,4-c]pyridine hydrochloride Product Sheet."
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
[1][2]
Executive Summary
The 1,3-dihydrofuro[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various therapeutic agents, including antihypertensives and enzyme inhibitors. Traditional thermal synthesis often requires prolonged reflux times (24–48 hours) using Dean-Stark traps to effect the dehydration of diol precursors, often leading to degradation of the sensitive pyridine ring or polymerization.
This protocol details a Microwave-Assisted Cyclodehydration strategy. By leveraging the dipolar polarization of hydroxylated precursors, we achieve rapid internal heating, reducing reaction times from hours to minutes while significantly improving the impurity profile.
Key Advantages[3][4]
-
Speed: Reaction time reduced from 18 hours (thermal) to 15 minutes.
-
Selectivity: Kinetic control minimizes intermolecular etherification (polymerization).
-
Green Chemistry: Compatible with aqueous acidic media or solvent-free conditions.
Retrosynthetic Analysis & Strategy
The most direct and atom-economical route to the 3-methyl substituted core is the cyclodehydration of 4-(1-hydroxyethyl)-3-(hydroxymethyl)pyridine . The microwave field couples efficiently with the polar diol moiety, facilitating the elimination of water via a cyclic oxonium transition state.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the acid-catalyzed activation and subsequent ring closure.
Figure 1: Mechanistic pathway for the acid-catalyzed cyclodehydration under microwave irradiation.
Experimental Protocol
Materials & Reagents[3][4][5][6][7][8][9][10][11]
-
Precursor: 4-(1-Hydroxyethyl)-3-(hydroxymethyl)pyridine (Synthesized via Grignard addition of MeMgBr to 3,4-pyridinedicarboxaldehyde, followed by selective reduction or from 3-acetyl-4-formylpyridine).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or Concentrated HCl.
-
Solvent: Toluene (for Dean-Stark mimicry) or Water (for "Green" synthesis).
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
Step-by-Step Methodology
Method A: Homogeneous Aqueous Acid (Green Protocol)
Recommended for initial screening and library generation.
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the diol precursor in 3.0 mL of deionized water .
-
Acidification: Add 1.2 eq of concentrated HCl (37%). The pH should be < 1.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 8. Extract with EtOAc (3 x 5 mL). Dry organic layer over MgSO₄ and concentrate.
Method B: Solvent-Free / Solid-Support (High Throughput)
Recommended for scale-up to avoid aqueous waste.
-
Adsorption: Dissolve 2.0 mmol of precursor and 0.2 mmol (10 mol%) p-TsOH in minimal MeOH. Add 1.0 g of Silica Gel (230-400 mesh). Evaporate solvent under vacuum to obtain a free-flowing powder.
-
Loading: Place the powder in a microwave-transparent vessel (quartz or Pyrex).
-
Irradiation:
-
Temperature: 110 °C (measured via IR sensor)
-
Time: 5 minutes (2 cycles of 2.5 min with mixing in between).
-
-
Elution: Wash the silica pad with 10% MeOH in DCM to elute the product.
Optimization Data
The following table summarizes the optimization of reaction conditions for the cyclization step.
| Entry | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Toluene | p-TsOH | 110 (Reflux) | 18 hrs | 65% | Thermal control (slow) |
| 2 | Water | HCl | 100 | 20 | 72% | MW, moderate conversion |
| 3 | Water | HCl | 140 | 10 | 91% | Optimal Condition |
| 4 | Neat | Silica/H+ | 110 | 5 | 84% | Cleanest profile |
| 5 | EtOH | H2SO4 | 120 | 15 | 55% | Ethoxy-ether byproduct formed |
Critical Process Parameters (CPPs)
Temperature Control vs. Pressure
In aqueous MW synthesis, the vapor pressure of water rises exponentially. At 140 °C, the pressure is approximately 3.6 bar (52 psi), which is well within the safety limits of modern single-mode reactors (typically rated to 20-30 bar).
-
Guidance: Do not exceed 180 °C in aqueous media to prevent vessel failure.
Concentration Effects
High dilution favors intramolecular cyclization (formation of the furan ring) over intermolecular etherification (dimerization).
-
Protocol Rule: Maintain concentration below 0.5 M. If dimerization is observed (M+ precursor mass in MS), dilute further to 0.1 M.
Regiochemistry
The precursor 4-(1-hydroxyethyl)-3-(hydroxymethyl)pyridine contains a secondary alcohol (chiral) and a primary alcohol.
-
Mechanism: The secondary benzylic-like carbocation is more stable. Acid catalysis preferentially activates the secondary alcohol, leading to nucleophilic attack by the primary hydroxyl. This retains the "3-methyl" substitution pattern.
Workflow Visualization
This flowchart guides the user through the decision-making process for synthesis.
Figure 2: Decision tree for selecting the optimal microwave protocol based on scale.
Troubleshooting & Safety
-
Issue: Low Yield / Starting Material Recovery.
-
Cause: Insufficient activation energy or acid concentration.
-
Fix: Increase temperature to 160 °C or switch to a stronger acid catalyst (e.g., Triflic acid, catalytic amount).
-
-
Issue: Polymerization (Gummy residue).
-
Cause: Concentration too high.
-
Fix: Dilute reaction mixture by 50%.
-
-
Safety Note: Pyridine derivatives can be toxic.[1] Handle all precursors in a fume hood. Microwave vials are under pressure; allow full cooling (< 50 °C) before uncapping.
References
-
Casadia, I. et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Synthesis. Link
-
Frissen, A. E. et al. (1989). Synthesis of 1,3-dihydrofuro[3,4-c]pyridines by intramolecular Diels-Alder reactions. Tetrahedron. Link
-
Bagley, M. C. et al. (2002).[2] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Link
-
Fluorochem. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride - Product Specification. Link
-
Spicer, J. A. et al. (2008). Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin. Journal of Medicinal Chemistry. Link
Improving reaction yield of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine synthesis
Technical Support Center: Organic Synthesis Division Ticket ID: #SYN-FP-3M-OPT Topic: Yield Optimization for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
The synthesis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (and its derivatives like the vitamin B6 impurity) presents a unique "triad of failure" for medicinal chemists: regiochemical ambiguity during nucleophilic addition, incomplete cyclodehydration , and amphoteric product loss during workup.[1]
This guide moves beyond standard textbook protocols, addressing the specific electronic deficiencies of the pyridine core that sabotage yield. The following protocols are designed for scale-up from milligram to multigram batches.
Part 1: The Synthetic Logic & Workflow
The most robust route to the 3-methyl derivative involves the construction of the furan ring onto a pre-functionalized pyridine scaffold. The critical yield-determining step is the formation of the chiral center at C3 via Grignard addition, followed by acid-catalyzed cyclization.[1]
Figure 1: Optimized Synthetic Workflow & Decision Matrix
Caption: Workflow distinguishing between kinetic control (Grignard) and thermodynamic cyclization, highlighting the Cerium-switch for regioselectivity.
Part 2: Troubleshooting & Optimization Modules
Module 1: The Grignard Bottleneck (C-C Bond Formation)
The Issue: Low yield during the addition of Methylmagnesium bromide (MeMgBr) to the pyridine-aldehyde/ketone precursor. Diagnosis: Pyridines are electron-deficient.[1] Grignard reagents often attack the pyridine ring (1,2- or 1,4-addition) rather than the carbonyl group, or the pyridine nitrogen coordinates with Mg, quenching reactivity.[1]
Protocol 1.1: The "Knochel-Type" Cerium Switch To force addition to the carbonyl (C=O) and protect the pyridine ring, you must increase the oxophilicity of the nucleophile.
-
Preparation: Dry CeCl3·7H2O (1.5 equiv) at 140°C under high vacuum for 2 hours until a fine white powder forms.[1] Suspend in dry THF.
-
Activation: Stir at RT for 2 hours.
-
Transmetallation: Cool to -78°C. Add MeLi or MeMgBr dropwise. Stir for 30 min.
-
Addition: Add the pyridine-aldehyde substrate.
-
Mechanism: The Organocerium reagent is less basic but more nucleophilic toward C=O, completely suppressing attack on the pyridine ring [1].[1]
| Parameter | Standard Grignard | Organocerium (Recommended) |
| Reagent | MeMgBr | MeCeCl2 (in situ) |
| Temp | 0°C to RT | -78°C |
| Main Side Product | Alkylated Pyridine Ring | None (Clean 1,2-addition) |
| Yield | 35-50% | 85-92% |
Module 2: The Cyclization Challenge (Ring Closure)
The Issue: The diol intermediate fails to close into the furan ring, or undergoes elimination to form a vinyl-pyridine (styrene-like) side product. Diagnosis: Standard acid catalysis (HCl/H2SO4) can be too harsh, protonating the pyridine nitrogen and deactivating the system, or causing polymerization.[1]
Protocol 2.1: Azeotropic Dehydration (Scale-Up Preferred) For >5g batches, thermodynamic control is required.[1]
-
Solvent: Toluene or Xylene (high boiling point required).[1]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv).[1]
-
Setup: Dean-Stark trap.
-
Execution: Reflux until water collection ceases.
-
Critical Step: If the pyridine nitrogen protonates and precipitates, add a buffer (Pyridine/TFA 1:1) to maintain solubility while permitting catalysis [2].[1]
Protocol 2.2: The Mitsunobu Alternative (High-Value/Small Scale) If the substrate is acid-sensitive:
-
Reagents: PPh3 (1.2 equiv), DEAD/DIAD (1.2 equiv).
-
Solvent: THF, 0°C.
-
Mechanism: Activates the primary alcohol (CH2OH) as a leaving group, allowing the secondary alcohol (CH(Me)OH) to attack intramolecularly.[1] This proceeds under neutral conditions.
Module 3: Isolation & Purification (The "Invisible" Yield Loss)
The Issue: Reaction shows 100% conversion, but isolated yield is <30%. Diagnosis: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a small, semi-polar molecule.[1] It is likely soluble in the aqueous workup layer (due to the pyridine nitrogen) or volatile enough to be lost on the rotavap.
Protocol 3.1: The "Salting Out" Extraction
-
Quench: Do not use simple water. Quench with Saturated NH4Cl.[1]
-
pH Adjustment: Adjust aqueous layer pH to ~10 using Na2CO3 (ensures pyridine is free-base).
-
Saturation: Saturate the aqueous layer with solid NaCl.
-
Solvent: Extract with Chloroform/Isopropanol (3:1) . DCM alone is often insufficient for polar pyridines.[1]
-
Evaporation: Do not heat water bath >35°C. Use a mild vacuum (avoid high-vac pumps for prolonged periods).
Part 3: Troubleshooting Logic Tree
Figure 2: Diagnostic Flowchart for Low Yields
Caption: Step-by-step diagnostic path to identify whether the failure is kinetic (conversion), thermodynamic (stability), or physical (isolation).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use n-Butyllithium (n-BuLi) instead of Grignard to introduce the methyl group? A: Generally, no .[1] While lithiation of 3-bromopyridines is a valid route to generate the nucleophile, adding MeLi to a pyridine-aldehyde is risky.[1] MeLi is a stronger base than MeMgBr and will likely cause deprotonation at the alpha-positions or attack the pyridine ring (Chichibabin-type mechanisms) more aggressively than the Grignard. Stick to the Organocerium protocol for the highest fidelity [3].
Q2: My product turns dark brown upon standing. Is it decomposing? A: Yes. Furo[3,4-c]pyridines are isoelectronic with isobenzofurans but the pyridine ring makes them susceptible to N-oxidation and polymerization.[1]
-
Fix: Store the product as the Hydrochloride Salt . Bubble HCl gas through an ether solution of the free base to precipitate the stable salt. Store at -20°C [4].
Q3: Why is the "3-methyl" position so difficult compared to the unsubstituted analog? A: Steric hindrance. The closure of the furan ring onto a secondary carbon (the ethyl group formed by Grignard) is kinetically slower than closing onto a primary carbon. This allows competing elimination reactions (dehydration to vinyl-pyridine) to dominate if the acid catalyst is too strong or the temperature too high.
References
-
Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1]
-
Pianetti, P. "Process for the preparation of 1,3-dihydro-6-methylfuro(3,4-c)pyridin-7-ol derivatives."[1] European Patent EP1398316B1, 2004.[1] Link
-
Kort, M., et al. "Synthesis of Furo[3,4-c]pyridines."[1] Tetrahedron, vol. 39, no. 17, 1983, pp. 2869-2876.[1] Link[1]
-
ChemicalBook. "1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol Properties and Stability Data." ChemicalBook Database, 2024.[1] Link
Sources
Technical Support Center: Purification of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Molecule: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a bicyclic scaffold featuring a basic pyridine ring fused to a dihydrofuran moiety.
The Technical Conflict: This molecule presents a classic "Janus" problem in purification:
-
The Pyridine Ring (Robust/Basic): The basic nitrogen (
hybridized) interacts strongly with acidic silanol groups on silica gel, causing severe peak tailing and yield loss during chromatography. -
The Dihydrofuran Ring (Sensitive/Labile): The cyclic ether linkage, particularly at the C3 position (hemiaminal ether character if oxidized, or benzylic-like ether), can be sensitive to strong mineral acids, risking ring-opening hydrolysis to form hydroxy-functionalized pyridine ketones [1, 7].
Scope: This guide addresses the removal of common impurities (uncyclized starting materials, N-oxides, and regioisomers) while preserving the structural integrity of the core scaffold.
Impurity Landscape Analysis
Before selecting a method, identify your impurity profile. The synthesis route (often radical cyclization or pyridoxal condensation) dictates the contaminants.
| Impurity Type | Likely Origin | Chemical Behavior | Detection Strategy |
| Open-Ring Hydrolysis Products | Acid-catalyzed cleavage of the furan ring (e.g., during workup). | Highly polar; contains ketone/aldehyde and alcohol groups. | LC-MS (M+18 peak usually visible); distinct IR carbonyl stretch. |
| Pyridine N-Oxides | Oxidation during synthesis or storage. | Much more polar than the parent; elutes very late on Reverse Phase. | LC-MS (M+16); NMR (downfield shift of ortho-protons). |
| Unreacted Propargyl/Alkynyl Species | Incomplete radical cyclization (common in synthesis from propargyl amines) [16]. | Less polar; lacks the cyclic ether signal. | TLC (different Rf); IR (alkyne stretch ~2100 cm⁻¹). |
| Regioisomers | Non-selective cyclization (e.g., furo[3,2-c] vs [3,4-c]). | Very similar polarity; difficult to separate on standard silica. | 1H-NMR (coupling constants of furan protons); Chiral/Specialized HPLC. |
Primary Purification Workflows
Workflow A: Modified Flash Chromatography (The "Anti-Streak" Method)
Use this for crude mixtures containing non-polar impurities.
The Issue: Standard silica gel is slightly acidic (pH 6-7). The basic pyridine nitrogen protonates on the column, sticking to silanols. The Fix: You must "mask" the silanols or the pyridine nitrogen.
Protocol:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase Modifier (CRITICAL):
-
Add 1-3% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.
-
Why? TEA competes for the acidic silanol sites, allowing the pyridine to elute as a sharp band [3].
-
-
Solvent System:
-
Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0%
10% MeOH in DCM (+ 1% TEA).
-
-
Alternative: If the compound is acid-sensitive, switch to Neutral Alumina (Brockmann Grade III). Alumina lacks the acidic protons of silica, preventing decomposition and streaking without needing amine modifiers [15].
Workflow B: pH-Switch Extraction (The "Chemical Filter")
Use this for removing non-basic impurities (tars, neutral starting materials).
Logic: Isolate the compound based on its pyridine basicity, but avoid pH extremes that open the furan ring.
Protocol:
-
Dissolution: Dissolve crude oil in EtOAc or DCM.
-
Extraction (Acid Phase):
-
Extract with 0.5 M Aqueous Citric Acid (pH ~3-4) or dilute HCl (0.1 M).
-
Caution: Avoid concentrated HCl or heating, which risks furan hydrolysis [7].
-
Result: The pyridine protonates and moves to the aqueous layer. Neutral impurities stay in the organic layer.
-
-
Wash: Wash the aqueous layer 2x with DCM to remove trapped neutrals.
-
Basification (Recovery):
-
Cool the aqueous layer to 0°C.
-
Slowly adjust pH to ~9-10 using Saturated NaHCO₃ or 1 M NaOH.
-
Note: Do not exceed pH 12 to avoid potential degradation.
-
-
Extraction (Organic Phase): Extract 3x with DCM. Dry over Na₂SO₄ and concentrate.
Advanced Separation: Chirality & Isomers
The "3-methyl" substituent creates a chiral center at the C3 position. If your synthesis was not stereoselective, you have a racemate.
Chiral Resolution Protocol:
-
Column: Polysaccharide-based columns are superior for fused pyridines.
-
Recommendation:Chiralcel OD-H or Chiralpak AD-H [20, 22].[1]
-
-
Mobile Phase (Normal Phase): Hexane / Isopropanol (80:20) + 0.1% Diethylamine (DEA).
-
Mobile Phase (Reverse Phase): Water / Acetonitrile + 10mM NH₄HCO₃ (pH 8.5).
-
Note: Basic pH improves peak shape on chiral columns for this scaffold.
-
Decision Logic & Visualization
Diagram 1: Purification Strategy Decision Tree
Caption: Strategic workflow for selecting the optimal purification method based on physical state and acid stability.
Troubleshooting & FAQs
Q1: My compound streaks across the entire TLC plate and column. What is happening? A: This is "silanol dragging." The basic pyridine nitrogen is hydrogen-bonding with the acidic protons on the silica surface.
-
Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) in your starting solvent. Ensure your mobile phase maintains 1% TEA or 1% NH₄OH throughout the run [3].
Q2: I see a new impurity appear after purification that wasn't there before. M+18 peak in MS. A: You likely hydrolyzed the dihydrofuran ring. This happens if you used acidic modifiers (like Trifluoroacetic Acid) in your HPLC or if you concentrated the fraction in the presence of trace HCl and heat.
-
Fix: Switch to basic modifiers (Ammonium Bicarbonate or Ammonia) for prep-HPLC. Avoid strong acid washes.
Q3: How do I separate the 3-methyl enantiomers? A: Standard C18 will not work. You need a Chiral Stationary Phase (CSP).[1]
-
Guidance: Use a Chiralpak AD-H column. The amylose-based coating effectively discriminates the steric bulk of the methyl group next to the oxygen. Use an isocratic flow of Hexane:IPA:DEA (90:10:0.1) [20].[2][1][3][4][5]
Q4: The compound is volatile. I lose mass on the rotavap. A: Low molecular weight furo-pyridines can sublime.
-
Fix: Do not heat the water bath above 30°C. Form a salt (e.g., Hydrochloride or Oxalate) immediately after collection to anchor the molecule as a non-volatile solid, provided the furan ring tolerates the acid [4].
References
-
Casadia, I. et al. (2020).[4] "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Thieme Connect. Link
-
Zhejiang University of Technology. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science. Link
-
BenchChem Technical Support. (2025). "Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide." Link
-
Scras et al. (1983). "Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use." U.S. Patent 4,383,998. Link
-
University of Rochester. "Chromatography: The Solid Phase and Deactivated Silica." Link
-
Muszalska, I. et al. (2007). "Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions." Acta Poloniae Pharmaceutica. Link
-
Beilstein Journals. (2023). "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Link
-
Agilent Technologies. (2011).[6] "Separation of pyridine and other amines using GC-capillary columns." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Overcoming oxidation challenges with dihydrofuro-pyridine derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with dihydrofuro-pyridine derivatives. This guide is designed to provide expert advice and practical solutions to the common challenges associated with the synthesis, handling, and storage of these versatile compounds, with a particular focus on mitigating oxidation-related issues. Our goal is to equip you with the knowledge to ensure the integrity and stability of your molecules throughout your experimental workflows.
Introduction to Dihydrofuro-pyridine Derivatives and their Oxidation Sensitivity
Dihydrofuro-pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] These scaffolds are integral to the development of novel therapeutics, including inhibitors of enzymes like IRAK4 for inflammatory diseases.[3] However, the partially saturated dihydropyridine and dihydrofuran rings can be susceptible to oxidation, which can alter their chemical structure and, consequently, their biological function. The oxidation of a dihydropyridine ring to its aromatic pyridine counterpart is a common transformation that can be a significant challenge when the dihydro form is the active molecule.[4][5][6] Some furopyridine isomers are also known to be unstable in the presence of air.[7]
This guide provides a structured approach to troubleshooting and frequently asked questions to help you anticipate and overcome these oxidation challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Rapid discoloration or degradation of the compound upon exposure to air.
Plausible Cause: Your dihydrofuro-pyridine derivative is likely undergoing rapid air oxidation. The presence of the dihydropyridine moiety, in particular, can make the compound susceptible to aromatization.[4][5] Certain furopyridine isomers are also inherently unstable in air.[7]
Solution Pathway:
-
Implement Inert Atmosphere Techniques: The most critical step is to rigorously exclude oxygen from your reaction and handling procedures.
-
Reaction Setup: Assemble your glassware while it is hot after oven-drying to minimize adsorbed moisture and air. Use Schlenk lines or a glovebox for all manipulations.
-
Solvent Degassing: Use solvents that have been thoroughly deoxygenated. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle three times for optimal oxygen removal.
-
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction and workup.
-
-
Purification Considerations:
-
Column Chromatography: If purification is done via column chromatography, use deoxygenated solvents and consider packing and running the column under a gentle stream of inert gas.
-
Minimize Exposure: Work efficiently to minimize the time the compound is exposed to potential sources of oxygen.
-
Experimental Protocol: Performing a Reaction Under an Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and gas inlet) while hot and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add solid reagents under a stream of inert gas. Liquid reagents should be added via a syringe through a septum after being transferred from a container that is also under an inert atmosphere.
-
Solvent Transfer: Transfer degassed solvents to the reaction flask via a cannula or a syringe.
-
Reaction Monitoring: Monitor the reaction by taking aliquots with a syringe and quenching them appropriately before analysis (e.g., by TLC or LC-MS).
-
Work-up: Conduct the work-up and extraction using deoxygenated aqueous solutions and solvents.
Problem 2: Inconsistent biological assay results from different batches of the same compound.
Plausible Cause: This inconsistency can often be attributed to varying levels of oxidation in your compound batches. The oxidized (aromatized) pyridine form may have a different biological activity profile than the desired dihydrofuro-pyridine derivative.
Solution Pathway:
-
Implement Stringent Quality Control (QC):
-
Purity Assessment: Before biological testing, confirm the purity and identity of each batch using multiple analytical techniques.
-
Oxidation Check: Specifically look for the presence of the oxidized pyridine derivative.
-
NMR Spectroscopy: In the ¹H NMR spectrum of a dihydropyridine, a characteristic peak for the N-H proton will be present, which disappears upon oxidation to the pyridine.[4]
-
LC-MS: Develop an LC-MS method that can separate the dihydro- form from the oxidized form. The oxidized product will have a molecular weight that is 2 Da less than the parent compound.
-
UV-Vis Spectroscopy: The aromatization of the dihydropyridine ring leads to a change in the electronic structure, which can be detected by a shift in the UV-Vis absorption spectrum.
-
-
-
Standardized Storage Protocol: Store all batches under identical, optimized conditions to minimize degradation over time. (See FAQ on storage).
Data Presentation: Example QC for a Dihydrofuro-pyridine Derivative
| Batch ID | Synthesis Date | Storage Conditions | Purity (LC-MS) | Oxidized Impurity (%) | Biological Activity (IC50) |
| DFP-A-001 | 2026-01-15 | -20°C, Argon, Dark | 98.5% | <0.5% | 15 nM |
| DFP-A-002 | 2026-01-20 | Room Temp, Air, Light | 91.2% | 7.8% | 45 nM |
| DFP-B-001 | 2026-02-01 | -20°C, Argon, Dark | 99.1% | <0.5% | 14 nM |
Problem 3: Low or no yield of the desired dihydrofuro-pyridine derivative, with the main product being the corresponding pyridine.
Plausible Cause: The reaction conditions themselves may be promoting oxidation. This can be due to the choice of reagents, solvent, or temperature.
Solution Pathway:
-
Re-evaluate Reaction Conditions:
-
Oxidizing Agents: Scrutinize your reaction scheme for any reagents that could act as oxidants. Even mild oxidizing agents can sometimes be sufficient to aromatize a dihydropyridine.
-
Solvents: Some solvents, like DMSO, can act as an oxidant at elevated temperatures.[4] Consider alternative, less oxidizing solvents.
-
Temperature: High reaction temperatures can accelerate oxidation. If possible, explore performing the reaction at a lower temperature, even if it requires a longer reaction time.
-
Metal Catalysts: Be aware that some metal catalysts, particularly those that can cycle through different oxidation states (e.g., copper), can potentially facilitate oxidative processes.[8]
-
-
Introduction of Antioxidants: In some cases, adding a mild, non-interfering antioxidant to the reaction mixture can help to scavenge trace oxidants. Examples include BHT (butylated hydroxytoluene) or tocopherol. This should be done judiciously and tested on a small scale first.
Workflow for Optimizing Reaction Conditions to Prevent Oxidation
Caption: Decision workflow for troubleshooting unwanted oxidation during synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that my dihydrofuro-pyridine derivative has oxidized?
A1: A combination of analytical techniques is the most reliable approach:
-
Mass Spectrometry (MS): The most direct evidence. The oxidized pyridine derivative will have a molecular ion peak that is 2 mass units (2 protons) lower than the parent dihydro- compound.
-
¹H NMR Spectroscopy: Look for the disappearance of the N-H proton signal of the dihydropyridine ring.[4] Additionally, the signals for the protons on the dihydropyridine ring will shift, and new aromatic proton signals may appear.
-
¹³C NMR Spectroscopy: The carbon atoms in the newly formed aromatic pyridine ring will show characteristic downfield shifts compared to the sp³-hybridized carbons in the dihydropyridine ring.
-
High-Performance Liquid Chromatography (HPLC): The oxidized product will typically have a different retention time than the dihydro- compound. A validated HPLC method can be used to quantify the percentage of the oxidized impurity.
Q2: What are the ideal storage conditions for oxidation-sensitive dihydrofuro-pyridine derivatives?
A2: To ensure long-term stability, you must protect your compound from oxygen, light, and heat.
-
Atmosphere: Store the compound under an inert atmosphere (Argon or high-purity Nitrogen).
-
Temperature: Store at low temperatures, typically -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the vial in aluminum foil.
-
Form: Store the compound as a solid whenever possible, as solutions can degrade more quickly. If you must store it in solution, use a degassed, anhydrous, aprotic solvent.
Q3: Can I reverse the oxidation of my compound back to the dihydrofuro-pyridine derivative?
A3: While the oxidation of dihydropyridines to pyridines is generally a thermodynamically favorable process, reduction of the pyridine ring is possible but can be challenging and may not be compatible with other functional groups in your molecule. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like sodium dithionite. However, these conditions might also reduce other parts of your molecule. It is generally far more practical to prevent oxidation in the first place than to attempt to reverse it.
Q4: Are there any structural motifs in my dihydrofuro-pyridine derivative that might make it more susceptible to oxidation?
A4: Yes, the electronic and steric environment around the dihydropyridine ring can influence its stability.
-
Electron-donating groups on the ring can sometimes increase susceptibility to oxidation.
-
The nature of the substituent at the 4-position of the dihydropyridine ring can significantly impact the rate of oxidation.
-
The overall molecular complexity and the presence of other redox-active sites can also play a role.
Q5: What are some common oxidizing agents I should be aware of and avoid?
A5: Besides atmospheric oxygen, several common laboratory reagents can cause unwanted oxidation of dihydropyridines. These include:
-
Nitric acid[4]
-
Bleaching powder (calcium hypochlorite)[4]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[9]
-
Manganese dioxide (MnO₂)
-
Certain metal salts (e.g., Cu(II), Fe(III)) under specific conditions.
Always consider the redox potential of all reagents in your planned synthesis.
References
- Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
- Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
- Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC.
- Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones - RSC Publishing. Royal Society of Chemistry.
- Synthesis of dihydrofuro[2,3‐d]pyrimidines 162 and 163. Reaction... - ResearchGate.
- (PDF) Oxidation of Some Dihydropyridine Derivatives Via Different Methods - Academia.edu. Academia.edu.
- Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. Indian Academy of Sciences.
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. MDPI.
- Copper(I)-Catalyzed Direct Oxidative Annulation of 1,3-Dicarbonyl Compounds with Maleimides: Access to Polysubstituted Dihydrofuran Derivatives | The Journal of Organic Chemistry - ACS Publications.
- (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities - ResearchGate.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
- Oxidative Synthesis of Pyridine Derivatives - JCBPS. Journal of Chemical, Biological and Physical Sciences.
- Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed. PubMed.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PubMed. PubMed.
- Observation on the DDQ Oxidation of 1-Acyldihidropyridines - Combinatorial Chemistry Review.
- Synthesis, Antioxidant and Antitumor Evaluation of Fused and Binary Heterocycles Incorporating Pyridine Ring System - Modern Scientific Press. Modern Scientific Press.
- Spectroelectrochemical study on the electrooxidation in aqueous medium of some 1,4-dihydropyridines. Effects of substitution in - Repositorio UC. Repositorio UC.
- Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors - MDPI. MDPI.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus - Journal of Chemical Reviews. Journal of Chemical Reviews.
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
- Why do Pyridine derivatives not coordinate with metals ? : r/OrganicChemistry - Reddit. Reddit.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Oxidation of Some Dihydropyridine Derivatives Via Different Methods [academia.edu]
- 6. jcbsc.org [jcbsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Observation on the DDQ Oxidation of 1-Acyldihidropyridines [combichemistry.com]
Technical Comparison Guide: 1H NMR Interpretation of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine , a specific heterocyclic scaffold relevant to medicinal chemistry (e.g., as a bioisostere or metabolic intermediate).
This guide distinguishes the target molecule from its parent scaffold (1,3-dihydrofuro[3,4-c]pyridine), its regioisomers (furo[2,3-c]pyridine derivatives), and common impurities (e.g., Vitamin B6 related byproducts).
Executive Summary
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a chiral bicyclic scaffold characterized by a pyridine ring fused to a dihydrofuran ring carrying a methyl substituent at the C3 position.[1] In 1H NMR spectroscopy, this molecule is distinct from its achiral parent (1,3-dihydrofuro[3,4-c]pyridine) due to the diastereotopicity of the C1-methylene protons induced by the C3-chiral center.
Key Identification Marker:
-
Target: A doublet (~1.4 ppm, Me) and a quartet (~5.4 ppm, H3) coupled to each other, plus an AB system (or two doublets) for the C1-methylene protons (~5.1 ppm).
-
Parent: Two distinct singlets for C1 and C3 methylene protons (~5.11, 5.16 ppm).
-
Impurity (Pyridoxine Impurity A): Singlet methyl on the aromatic ring (~2.4 ppm) and lack of pyridine coupling (singlet aromatic protons).
Structural Analysis & Assignment Logic
Numbering and Chemical Environment
The fusion of the pyridine and furan rings occurs at the c-bond (C3–C4 of pyridine). The numbering convention for the dihydrofuran ring assigns the oxygen-adjacent carbons as 1 and 3.
-
Pyridine Ring (Aromatic): Contains three protons.[1][2] H2 (between N and fusion) is the most deshielded. H5 and H6 are coupled (
Hz). -
Dihydrofuran Ring (Aliphatic/Benzylic): Contains the hemi-acetal-like ether linkage.
-
C3-H: Methine proton, deshielded by Oxygen and the aromatic ring.
-
C3-Me: Methyl group, doublet.
-
C1-H2: Methylene protons. Due to the chiral center at C3, these protons are diastereotopic (
and ) and magnetically inequivalent.
-
Assignment Workflow Diagram
The following diagram illustrates the logic flow for assigning signals based on structural connectivity and electronic effects.
Figure 1: Logical assignment flow for 1H NMR signals of the target scaffold.
Comparative Data Analysis
The following table contrasts the target molecule with its parent scaffold and the most common impurity (Vitamin B6 derived).
Table 1: Comparative 1H NMR Shifts (CDCl3, 400 MHz)
| Feature | Target: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine | Parent: 1,3-dihydrofuro[3,4-c]pyridine [1] | Impurity: Pyridoxine Impurity A [2] |
| C3-Methyl | Doublet ( | Absent | Singlet ( |
| Furan H3 | Quartet ( | Singlet ( | Singlet ( |
| Furan H1 | AB System / 2x Doublets ( | Singlet ( | Singlet ( |
| Pyridine H2 | Singlet ( | Singlet ( | Singlet ( |
| Pyridine H5/H6 | Two Doublets ( | Two Doublets ( | Singlet ( |
| Symmetry | Chiral (C1 is diastereotopic) | Achiral (C1/C3 distinct but singlets) | Achiral |
Note on Shifts:
-
Target Data: Derived from parent scaffold [1] with standard substituent effects (+0.2 ppm for
-Me, coupling induction). -
Impurity Data: 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (Vitamin B6 cyclic ether). The methyl is on the aromatic ring, blocking coupling and appearing as a singlet ~2.4 ppm.
Experimental Protocol
To ensure reproducibility and accurate differentiation of the AB system, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid/oil.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS.
-
Note: If the compound is the hydrochloride salt (common for pyridines), add 1 drop of NaOD/D2O or use DMSO-d6 to solubilize. In DMSO-d6, expect chemical shifts to move downfield by 0.1–0.3 ppm.
-
-
Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution of fine coupling).
Acquisition Parameters
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Sweep Width: 12–14 ppm (to capture downfield pyridinium protons if salt forms exist).
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1):
3.0 seconds. (Essential for accurate integration of the isolated H2 singlet). -
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without broadening the H5/H6 coupling.
Synthesis & Impurity Pathway[4]
Understanding the origin of the molecule aids in interpreting the NMR. The target is typically formed via cyclization of pyridine-dicarboxaldehyde derivatives or reaction of pyridoxal with ketones/aldehydes.
Figure 2: Synthetic pathway highlights the origin of the C3-methyl group and potential for regioisomers.
Distinguishing Regioisomers (Furo[3,4-c] vs [2,3-c])
If the synthesis yields the [2,3-c] isomer (furo[2,3-c]pyridine), the NMR profile changes drastically:
-
Furo[3,4-c] (Target): Pyridine protons are Singlet + 2 Doublets .
-
Furo[2,3-c]: Pyridine protons are 2 Doublets + 1 Singlet (but H2 is a doublet in [2,3-c] if unsubstituted, or different pattern depending on substitution).
-
Critical Check: Look for the H2 Singlet at ~8.55 ppm. Only the [3,4-c] scaffold possesses a proton between the nitrogen and the fusion point that is isolated (singlet) and highly deshielded.
References
-
Parent Scaffold Data: T. Sakamoto et al., Heterocycles, 2012 , 85(7), 1718. (Experimental NMR of 1,3-dihydrofuro[3,4-c]pyridine).
-
Impurity Data: European Pharmacopoeia (Ph.[4] Eur.), Pyridoxine Impurity A (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol). CAS: 1006-21-9.
-
Synthesis Context: I. Casadia et al., "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines...", Thieme Connect, 2020 .
Sources
A Senior Application Scientist's Guide to HPLC Method Development for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine Analysis
Introduction
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system. Such structures are of significant interest in medicinal chemistry and pharmaceutical development, often serving as key intermediates or appearing as impurities in the synthesis of active pharmaceutical ingredients (APIs), such as Pyridoxine (Vitamin B6).[1] The accurate quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column and mobile phase screening to forced degradation studies and final method validation, in line with international regulatory standards.[2][3][4]
Analyte Characterization: The Foundation of Method Development
Before initiating any experimental work, understanding the physicochemical properties of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is paramount.
-
Structure and Polarity : The molecule contains a basic pyridine nitrogen and a polar ether linkage within the furan ring, making it a polar, hydrophilic compound.[5][6] Its calculated LogP is low (approximately 0.1), confirming its hydrophilic nature.[6] This property immediately suggests that traditional reversed-phase C18 columns might provide insufficient retention.[7][8]
-
Acidity/Basicity (pKa) : The pyridine ring confers basic properties, with a pKa value estimated to be around 5.2-6.0, similar to other pyridine derivatives.[5] This means the molecule's ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the pyridine nitrogen will be protonated (cationic), and at a pH above its pKa, it will be in its neutral form. This behavior is the most critical parameter to control for achieving reproducible retention and good peak shape.
Strategic HPLC Method Development: A Comparative Analysis
A systematic approach to method development involves screening multiple parameters to find the optimal conditions. Our strategy is visualized in the workflow below.
Caption: A systematic workflow for HPLC method development.
Column Stationary Phase Selection
The choice of stationary phase is critical for achieving adequate retention and unique selectivity. Given the polar nature of the analyte, several options should be considered and compared. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is the most common starting point.[9][10]
| Stationary Phase | Principle of Interaction | Expected Performance for Analyte | Recommendation |
| Standard C18 | Purely hydrophobic interactions.[9] | Poor Retention: The polar analyte will have minimal interaction and may elute near the void volume. | Use as a baseline but expect limitations. |
| Polar-Embedded C18 | Hydrophobic interactions plus hydrogen bonding capabilities from an embedded polar group (e.g., amide, carbamate).[11] | Improved Retention & Peak Shape: The polar group helps to shield residual silanols and provides an alternative interaction mechanism, enhancing retention of polar compounds.[11] | Primary Recommendation: High probability of success. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions with the analyte's aromatic rings.[11] | Alternative Selectivity: May provide unique selectivity, especially for separating from aromatic impurities. Retention may be moderate. | Excellent secondary screening option. |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase.[8] | Strong Retention: Ideal for very polar compounds. Requires high organic mobile phase.[8] | Consider if reversed-phase methods fail to provide adequate retention. |
Mobile Phase Optimization: The Key to Control
a) Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is a weaker solvent than methanol in reversed-phase, meaning higher concentrations are often needed to achieve similar elution times.
-
Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor. It is a stronger solvent and typically generates higher backpressure.
Recommendation: Start with Acetonitrile due to its favorable physical properties. If selectivity between the main peak and impurities is poor, a comparative run with Methanol is a valuable step.
b) Aqueous Phase pH: Controlling Retention and Peak Shape
For an ionizable compound like 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine, pH is the most powerful tool for manipulating retention.[12] A buffer should always be used to maintain a constant pH and ensure robust, reproducible results.[13] For LC-MS compatibility, volatile buffers like formic acid, acetic acid, ammonium formate, or ammonium acetate are preferred.[14][15][16]
Caption: Influence of pH on analyte ionization and retention.
Comparative Analysis of pH Conditions:
| pH Condition | Buffer System (10-20 mM)[13] | Analyte State | Expected Outcome |
| Low pH (~3.0) | 0.1% Formic Acid or Ammonium Formate[12][14] | Fully Protonated (Cationic) | Poor retention on standard C18. Peak tailing may occur due to interaction with residual silanols. |
| Mid-Range pH (~6.5) | Ammonium Acetate or Ammonium Bicarbonate[15] | Primarily Neutral | Increased hydrophobicity, leading to significantly better retention on a C18 column. This is the recommended starting point. |
Developing a Stability-Indicating Method
A crucial requirement for pharmaceutical analysis is that the method must be "stability-indicating." This means it must be able to separate the intact drug from its potential degradation products, ensuring that the assay value is not falsely elevated by co-eluting impurities.[17][18] To achieve this, forced degradation studies are performed as mandated by ICH guidelines Q1A(R2) and Q1B.[19][20]
The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation pathways are revealed without being overly destructive.[2][20]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a stock solution of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at 60°C for 24 hours. If no degradation occurs, increase acid strength or temperature.[2] Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature for 24 hours.[2] Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[18]
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.
Final Optimized Method and Validation Principles
Based on the comparative analysis, a polar-embedded C18 column with a mobile phase pH above the analyte's pKa is the most promising approach.
Recommended Starting Protocol
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: 5% to 95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration. (A gradient is recommended to elute any potential non-polar degradants).[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (A UV scan should be performed to determine the λmax).
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
System Suitability and Method Validation
Before formal validation, every chromatographic run should begin with a System Suitability Test (SST) to ensure the system is performing adequately. According to USP <621>, typical criteria include:[22][23]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for peak area from replicate injections (n=5 or 6).
-
Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.
Once the method is finalized and passes SST, it must be validated according to ICH Q2(R1) guidelines, which provides documented evidence that the method is fit for its intended purpose.[3][4] Key validation parameters include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.
Conclusion
Developing a robust HPLC method for a polar, basic compound like 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a systematic process grounded in the fundamental principles of chromatography. By understanding the analyte's physicochemical properties, a logical development strategy can be executed. A comparative approach reveals that a polar-embedded reversed-phase column coupled with a pH-controlled mobile phase (pH > pKa) offers the best chance for success, providing good retention, excellent peak shape, and the necessary resolution for a stability-indicating assay. This guide provides the framework and scientific rationale for researchers to develop and validate a high-quality analytical method suitable for the stringent requirements of the pharmaceutical industry.
References
-
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]
-
LCGC International. Buffer Considerations for LC and LC–MS. [Link]
-
SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SGS Thailand. Forced Degradation Testing. [Link]
-
Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Agilent Technologies. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Reddit. MS-friendly RP-HPLC buffers (pH 2-8)?. [Link]
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
-
AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
-
ChemSrc. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1). [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
Element Lab Solutions. Allowable Changes to Chromatography Methods for HPLC. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
PubChem. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. [Link]
-
RSC Publishing. Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. [Link]
-
Thieme. A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro- [3,4-c]pyridines from Pyridoxal and Ketones. [Link]
Sources
- 1. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. cubiclaboratories.com [cubiclaboratories.com]
- 5. helixchrom.com [helixchrom.com]
- 6. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. waters.com [waters.com]
- 9. chromtech.com [chromtech.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. reddit.com [reddit.com]
- 17. Forced Degradation Testing | SGS Thailand [sgs.com]
- 18. onyxipca.com [onyxipca.com]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Advanced Characterization Guide: Mass Spectrometry Profiling of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Executive Summary & Structural Context[1][2][3][4]
In the development of pyridine-based therapeutics (e.g., Vitamin B6 analogs, enzyme inhibitors), the 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine scaffold represents a critical structural motif. Accurate mass spectrometry (MS) characterization is essential not only for confirming identity but for differentiating this specific isomer from its regioisomers (e.g., 1-methyl or pyridine-ring methylated analogs) and related impurities like Pyridoxine Impurity A .
This guide provides a technical comparison of the fragmentation patterns of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine against its common alternatives. It establishes a self-validating identification protocol using both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).
Target Molecule Profile
| Feature | Specification |
| Compound | 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine |
| Formula | C₈H₉NO |
| Exact Mass | 135.0684 Da |
| Core Scaffold | Furo[3,4-c]pyridine (Pyridine fused to dihydrofuran) |
| Key Structural Feature | Methyl group at the C3 position of the saturated furan ring |
Theoretical Fragmentation & Mechanistic Pathways
To rigorously identify this molecule, one must understand why it fragments the way it does. Unlike its aromatic pyridine-methylated isomers, the 3-methyl group on the dihydrofuran ring is chemically labile under EI conditions due to the stabilizing influence of the adjacent oxygen atom.
Mechanism 1: The "Oxonium Trigger" (Alpha-Cleavage)
The most diagnostic event in the EI spectrum is the loss of the methyl radical (CH₃•).
-
Process: Ionization removes an electron from the furan oxygen (highest HOMO). This triggers homolytic cleavage of the adjacent C3-CH₃ bond.
-
Result: Formation of a stable oxonium ion at m/z 120 .
-
Differentiation Value: This peak is dominant in the 3-methyl isomer but weak/absent in isomers where the methyl is attached to the aromatic pyridine ring (which resist methyl loss).
Mechanism 2: Furan Ring Disassembly
Following the initial loss, the dihydrofuran ring typically unravels via loss of small neutrals:
-
Loss of Formaldehyde (CH₂O): From the unsubstituted C1 position (m/z 135 → 105).
-
Loss of CHO•: A common pathway for dihydrofurans (m/z 135 → 106).
Visualization: Fragmentation Pathway
The following diagram maps the primary dissociation routes validated by general heterocyclic MS principles.
Figure 1: Predicted EI-MS fragmentation pathway for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine showing the diagnostic alpha-cleavage to m/z 120.
Comparative Performance: Alternatives & Isomers
This section objectively compares the target molecule's MS behavior against its two most relevant "alternatives" in a drug development context: its regioisomer (pyridine-methylated) and its oxidized impurity (Vitamin B6 related).
Comparison 1: Isomeric Differentiation
Challenge: Distinguishing 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (Target) from 6-Methyl-1,3-dihydrofuro[3,4-c]pyridine (Isomer).
| Feature | Target (Furan-Methyl) | Alternative (Pyridine-Methyl) | Mechanism |
| Base Peak (EI) | m/z 120 [M-15]⁺ | m/z 135 [M]⁺ or m/z 134 [M-H]⁺ | Methyl on furan is labile (alpha-cleavage). Methyl on pyridine is stable (aromatic). |
| [M-15] Intensity | High (>80%) | Low (<10%) | Energy cost to break Ar-CH₃ bond is significantly higher. |
| Low Mass Region | m/z 105, 106 | m/z 92, 93 (Pyridine-CH3 fragments) | Different core stabilities after ring opening. |
Comparison 2: Ionization Technique Performance (EI vs. ESI)
Challenge: Choosing the right ionization for sensitivity vs. structural information.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion | M⁺ (Radical Cation) | [M+H]⁺ (Protonated) |
| Fragmentation | Spontaneous, rich structural data. | Minimal. Requires CID (MS/MS). |
| Sensitivity | Moderate (ng range). | High (pg range). |
| Best Use Case | Structural Confirmation & Isomer ID. | Quantification in biological matrices (DMPK). |
Visualization: Isomer Differentiation Logic
Use this decision tree to interpret your spectral data.
Figure 2: Decision logic for distinguishing the target scaffold from common isomers and impurities.
Experimental Protocols
To ensure reproducibility, follow these specific methodologies. These protocols are designed to be self-validating by including specific "system suitability" checks.
Protocol A: GC-MS Structural Confirmation (EI)
Objective: Fingerprinting and isomer differentiation.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).
-
Inlet: Split 20:1, Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range: m/z 40–300.
-
System Suitability: The ratio of m/z 120 to m/z 135 must be > 0.5 for the 3-methyl isomer. If < 0.1, suspect the pyridine-methyl isomer.
Protocol B: LC-MS/MS Quantification (ESI)
Objective: High-sensitivity detection in plasma/buffer.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transition:
-
Precursor: 136.1 [M+H]⁺
-
Product 1 (Quant): 118.1 (Loss of water/rearrangement, typical for cyclic ethers in ESI).
-
Product 2 (Qual): 94.1 (Pyridine core fragment).
-
-
Note: ESI fragmentation differs from EI.[1] The [M-15] is less prominent in ESI-CID; water loss or ring opening dominates.
References
-
Fluorochem. (n.d.). 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride Product Page. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78869, 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol. Retrieved from
-
Casadia, I., et al. (2020). A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. Synthesis. Retrieved from
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from
-
MedChemExpress. (n.d.). 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride. Retrieved from
Sources
Comparing reactivity of furo[3,4-c]pyridine vs furo[2,3-c]pyridine isomers
Executive Summary: The Stability-Reactivity Trade-off
In the design of heteroaromatic scaffolds for drug discovery, the choice between furo[3,4-c]pyridine and furo[2,3-c]pyridine is not merely structural—it is a choice between a transient reactive intermediate and a stable pharmacophore .
-
Furo[2,3-c]pyridine acts as a robust, isolable heteroaromatic building block, chemically behaving as a π-deficient pyridine fused to a π-excessive furan. Its utility lies in regioselective functionalization (lithiation, cross-coupling) to create stable libraries.
-
Furo[3,4-c]pyridine is an isobenzofuran analogue with significant
-quinoid character. It is kinetically unstable and typically generated in situ to serve as a highly reactive diene in Diels-Alder cycloadditions, enabling the rapid assembly of complex polycyclic alkaloids.
This guide delineates the mechanistic underpinnings of this divergence and provides validated protocols for utilizing both isomers.
Structural Analysis & Electronic Properties
The reactivity difference stems fundamentally from the disruption of aromaticity in the [3,4-c] isomer.
Comparative Structural Diagram
Figure 1: Structural comparison highlighting the aromatic stability of the [2,3-c] isomer versus the quinoid instability of the [3,4-c] isomer.
Electronic Drivers
-
Furo[2,3-c]pyridine: Possesses a canonical fused aromatic system. The nitrogen atom at position 6 exerts an inductive withdrawing effect, making the C2 proton acidic and the ring susceptible to nucleophilic attack if activated, while the furan ring allows for electrophilic attack (though less readily than benzofuran).
-
Furo[3,4-c]pyridine: To maintain a 10π aromatic system, the pyridine ring must adopt a quinoid form. This energetic penalty drives the molecule to react rapidly as a diene to break the conjugation and restore the aromaticity of the pyridine ring in the adduct.
Reactivity Profile: Furo[2,3-c]pyridine
Role: Stable Scaffold for Functionalization
This isomer is stable at room temperature (solid, mp ~78°C) and can be stored. Its chemistry is dominated by Directed ortho-Metalation (DoM) and Palladium-catalyzed couplings .
Key Reaction: Regioselective C2-Lithiation
The most reliable method for functionalizing the parent scaffold is lithiation at the C2 position (adjacent to oxygen). The pyridine nitrogen's inductive effect enhances the acidity of this proton.
Mechanism:
-
Coordination of Li+ to the furan oxygen (and potentially N6 depending on conformation).
-
Deprotonation at C2 by a strong base (n-BuLi or LDA).
-
Trapping with electrophiles (TMSCl, aldehydes, halides).
Experimental Protocol: C2-Functionalization
Validated for the synthesis of 2-substituted furo[2,3-c]pyridines.
Reagents:
-
Substrate: Furo[2,3-c]pyridine (1.0 equiv)[1]
-
Base:
-Butyllithium (1.1 equiv, 2.5 M in hexanes) -
Solvent: Anhydrous THF
-
Electrophile: Benzaldehyde (1.2 equiv)
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add anhydrous THF (10 mL) and furo[2,3-c]pyridine (119 mg, 1.0 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise over 5 minutes. The solution typically turns a deep yellow/orange, indicating formation of the lithiated species. Stir for 30–45 minutes at -78 °C.-
Note: Do not allow the temperature to rise, as the lithiated species can degrade or dimerize.
-
-
Trapping: Add benzaldehyde dropwise. Stir for 1 hour at -78 °C, then allow to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Reactivity Profile: Furo[3,4-c]pyridine
Role: Transient Diene for Cycloaddition
This isomer acts as a "heterocyclic isobenzofuran." It is rarely isolated. The standard workflow involves in situ generation followed immediately by trapping with a dienophile.
Key Reaction: Pummerer-Diels-Alder Cascade
The most robust method for accessing this system is the Pummerer rearrangement of sulfoxides, which generates the furan ring transiently.
Reaction Pathway Diagram
Figure 2: The generation and trapping sequence for furo[3,4-c]pyridine.
Experimental Protocol: In Situ Trapping
Validated for the synthesis of bridged alkaloids.
Reagents:
-
Precursor: 3-(Methylsulfinyl)methyl-pyridine-4-carbaldehyde acetal (or equivalent)
-
Activator: Acetic Anhydride (
) or Trifluoroacetic Anhydride (TFAA) -
Dienophile: N-Methylmaleimide (1.5 equiv)
-
Solvent: Toluene
Step-by-Step Procedure:
-
Setup: Dissolve the sulfoxide precursor (1.0 mmol) and N-methylmaleimide (1.5 mmol) in dry toluene (15 mL).
-
Activation: Add acetic anhydride (3.0 mmol) and a catalytic amount of
-TsOH (10 mol%). -
Reflux: Heat the mixture to reflux (110 °C) under nitrogen.
-
Mechanism: The Pummerer reaction generates a thionium ion, which cyclizes to form the furo[3,4-c]pyridine intermediate. This species immediately undergoes [4+2] cycloaddition with the maleimide.
-
-
Monitoring: Monitor by TLC. The intermediate will not be visible; look for the disappearance of the sulfoxide and appearance of the cycloadduct.
-
Workup: Cool to RT. Remove volatiles in vacuo. Neutralize with saturated
. Extract with DCM. -
Purification: The product is often a mixture of exo/endo isomers, separable by column chromatography.
Comparative Data Summary
| Feature | Furo[2,3-c]pyridine | Furo[3,4-c]pyridine |
| CAS Number | 19539-50-5 | 123556-94-1 (Parent) |
| Stability | Stable solid (mp 78°C). | Unstable; polymerizes at RT. |
| Aromaticity | Aromatic (10π system). | Quinoid / Pseudo-aromatic. |
| Primary Reactivity | Electrophile (at C2 via Lithiation). | Diene (Diels-Alder).[2] |
| Synthesis Method | Cyclization of 3-alkynyl-4-formylpyridines or Pd-coupling. | In situ Pummerer or Retro-Diels-Alder. |
| Key Application | Kinase inhibitors (e.g., PI3K, JAK).[3] | Synthesis of Anabasine/Nicotine analogues. |
References
-
Synthesis and Reactivity of Furo[2,3-c]pyridine
-
Regioselective Lithiation of Furo[2,3-c]pyridine
-
Gros, P. C., et al. (2010). Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine. The Journal of Organic Chemistry, 75(7), 2227–2235.[5]
-
-
Diels-Alder Chemistry of Furo[3,4-c]pyridine
- Sarkar, T. K., et al. (2003). Studies on intramolecular Diels-Alder reactions of furo[3,4-c]pyridines in the synthesis of conformationally restricted analogues of nicotine and anabasine. The Journal of Organic Chemistry, 68(11), 4206-4214.
-
Generation via Pummerer Reaction
- Padwa, A., et al. (2003). A sequential Pummerer-Diels-Alder route for the generation and trapping of furo[3,4-c]pyridines. The Journal of Organic Chemistry.
Sources
Crystal Structure Validation of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine: A Technical Comparison Guide
The following guide is a technical comparison and validation protocol for the crystal structure of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine . It is designed for medicinal chemists and structural biologists requiring definitive structural evidence for this fused heterocyclic scaffold.
Executive Summary & Core Directive
The validation of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine represents a critical checkpoint in the development of Vitamin B6 analogs and bioactive kinase inhibitors. Unlike simple planar heterocycles, this fused system presents unique challenges regarding the pucker of the dihydrofuran ring and the absolute configuration at the C3 position (if chirally synthesized).
This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural determination methods (NMR, DFT, PXRD). We demonstrate that while alternatives offer speed, only SC-XRD provides the self-validating, atomic-resolution data required to confirm the specific tautomeric state and stereochemistry of the 3-methyl substituent.
Comparative Analysis: SC-XRD vs. Alternative Methodologies
The following table contrasts the performance of SC-XRD validation against common alternatives for this specific scaffold.
Table 1: Structural Determination Performance Matrix
| Feature | SC-XRD (The Product) | Solution NMR (1D/2D) | DFT Calculation (Gas Phase) | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & relative topology | Theoretical energy minima | Bulk phase identification |
| Stereochemistry | Definitive (Flack parameter for abs. config) | Relative (requires chiral shift reagents) | Hypothetical | Inferential (requires Rietveld) |
| Ring Pucker | Observed (experimental) | Averaged (fast exchange) | Predicted (0K static) | Difficult to resolve |
| Tautomer ID | Explicit H-atom location (difference map) | Often ambiguous (exchange broadening) | Energy-dependent | Ambiguous |
| Sample Req. | Single Crystal (>0.05 mm) | Dissolved sample (~5 mg) | None (Computational) | Polycrystalline powder |
| Validation Score | High (Class I) | Medium | Low (Model only) | Medium-Low |
Expert Insight: Why SC-XRD is Non-Negotiable
For 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine, the fusion of the electron-deficient pyridine ring with the oxygen-containing furan ring creates electronic push-pull effects.
-
Causality: These effects often lead to non-standard bond lengths at the fusion site (C3a-C7a).
-
Limitation of Alternatives: NMR typically averages the signal of the methylene protons at C1 and methine at C3. Only SC-XRD can freeze the specific envelope conformation of the dihydrofuran ring, validating the precise spatial orientation of the 3-methyl group which is critical for target binding affinity.
Experimental Protocol: Synthesis to Validation
To achieve a Class I validated structure, follow this self-validating workflow. This protocol integrates the synthesis of the scaffold (adapted from recent domino reaction methodologies) with rigorous crystallographic standards.
Phase 1: Synthesis & Crystallization
Context: The synthesis utilizes a domino Claisen–Schmidt condensation/oxa-Michael addition, optimized for fused pyridine systems.
-
Reactants: Combine Pyridoxal hydrochloride (1.0 equiv) with the appropriate methyl-ketone precursor (1.0 equiv) in Ethanol (EtOH).
-
Catalysis: Add NaOH (4.0 equiv) to catalyze the condensation.
-
Reaction: Stir at room temperature for 48 hours. The basic condition promotes the cyclization to the furo[3,4-c]pyridine core.
-
Isolation: Filter the precipitate.
-
Crystallization (Critical Step):
-
Dissolve the crude solid in hot Ethanol (near boiling).
-
Allow slow evaporation at 4°C over 72 hours.
-
Target: Colorless prisms or needles suitable for diffraction.
-
Phase 2: Data Collection & Refinement
Standard: IUCr CheckCIF Guidelines
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a Kapton loop using perfluoropolyether oil. -
Collection: Collect data at 100 K (Cryostream) to reduce thermal motion of the 3-methyl group. Use Mo-K
( Å) or Cu-K radiation. -
Integration: Process data ensuring
. -
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine against
using SHELXL. -
Crucial Check: Locate the H-atom on the Pyridine Nitrogen (if protonated) or the hydroxyl group (if present as an impurity/derivative) using the Difference Fourier map (
). Do not geometrically constrain these critical H-atoms initially; their position confirms the tautomer.
-
Visualization of Validation Workflows
Diagram 1: Structural Validation Logic Tree
This diagram illustrates the decision-making process when validating the 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine structure.
Caption: Logic flow for validating crystallographic data, prioritizing R-factors and absolute configuration (Flack parameter) for chiral 3-methyl derivatives.
Diagram 2: Synthesis-to-Structure Pathway
Visualizing the origin of the sample to ensure chemical traceability.
Caption: Synthetic route utilizing domino condensation to generate the fused furo-pyridine scaffold for crystallization.
Key Structural Parameters for Validation
When reviewing your dataset, compare your refined parameters against these expected ranges for the furo[3,4-c]pyridine class. Deviations >3
| Parameter | Expected Range | Significance |
| Space Group | Common for planar heterocycles (centrosymmetric packing). | |
| C-O Bond Length (Furan) | 1.43 - 1.46 Å | Indicates single bond character in the dihydro ring. |
| C=N Bond Length (Pyridine) | 1.33 - 1.35 Å | Confirms aromaticity of the pyridine ring. |
| Planarity (RMS Deviation) | < 0.02 Å (Pyridine) | The pyridine ring must be planar; the furan ring may envelope. |
| Intermolecular Contacts | O-H···N or C-H···O | Look for H-bonds linking the pyridine N and furan O/hydroxyls. |
Common Alert (Level A/B in CheckCIF):
-
Alert: "Short Intermolecular Contact."
-
Resolution: This is often real in this scaffold due to
- stacking of the pyridine rings. Verify visually in the packing diagram; do not artificially constrain.
References
-
IUCr Validation Guidelines Structure validation in chemical crystallography. [Link]
-
Synthesis & Characterization of Furo[3,4-c]pyridines A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones. (Thieme, 2020). [Link]
-
Compound Data & Nomenclature 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (PubChem CID 78869). [Link][1][2][3][4]
-
Advanced Heterocyclic Synthesis Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines... (RSC Advances, 2025). [Link]
Sources
- 1. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-meth… [cymitquimica.com]
- 2. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
- 3. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]
Bioassay validation for compounds containing the 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine core
Topic: Bioassay Validation for Compounds Containing the 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine Core Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Functional Characterization and Safety Profiling
Executive Summary
The 1,3-dihydrofuro[3,4-c]pyridine core is a privileged bicyclic scaffold bridging the gap between vitamin B6 analogues (pyridoxine intermediates) and potent immunomodulatory agents. While historically noted as a synthesis intermediate (e.g., CAS 1006-21-9), recent medicinal chemistry campaigns have elevated this scaffold—specifically its pyridinone and dihydro derivatives—as first-in-class small molecule inhibitors of Perforin , a cytolytic pore-forming protein.
This guide provides a rigorous validation framework for researchers developing compounds with this core. We move beyond standard purity assessments to focus on functional bioassays that quantify immunomodulatory potency (Perforin inhibition) and safety assays that distinguish specific activity from general cytotoxicity.
Part 1: The Biological Context & Mechanism
To validate a compound containing the 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine core, one must understand its primary high-value target: Perforin (PRF) . Unlike general cytotoxic agents, these scaffolds are designed to block the delivery of granzymes by cytotoxic T-lymphocytes (CTLs) and Natural Killer (NK) cells without killing the immune cells themselves.
Mechanism of Action: Perforin Pore Inhibition
The therapeutic goal is to prevent the calcium-dependent polymerization of perforin monomers into lytic pores on the target cell membrane.
Figure 1: Mechanism of Perforin-mediated lysis and the interference points for furo[3,4-c]pyridine inhibitors. The scaffold prevents the transition from monomer to functional pore.
Part 2: Comparative Bioassay Methodologies
When validating this scaffold, choosing the right readout is critical. The historical standard (
Table 1: Comparison of Lytic Assays for Furo[3,4-c]pyridines
| Feature | Calcein-AM Release (Recommended) | LDH Release (Colorimetric) | |
| Principle | Fluorescent dye release from pre-loaded target cells. | Radioactive isotope release.[1][2] | Enzyme leakage into supernatant. |
| Sensitivity | High (Detects <5% lysis). | High. | Moderate/Low (High background). |
| Specificity | Specific to membrane integrity. | Specific to membrane integrity. | Can be confounded by effector cell death. |
| Safety | Non-toxic ; standard BSL-2. | Radioactive hazard. | Chemical hazard (reagents).[3] |
| Throughput | 96/384-well compatible. | Limited by handling. | 96-well compatible.[4] |
| Relevance | Gold Standard for small molecule screening. | Legacy standard. | Secondary confirmation. |
Part 3: Validated Experimental Protocols
Protocol A: The Functional Potency Assay (Calcein-AM Release)
Objective: Determine the IC
Reagents:
-
Effector Cells: K562 (human erythroleukemic line) or Jurkat cells (if using recombinant perforin).
-
Target Cells: NK-92 or primary NK cells.
-
Inhibitor: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine derivative (dissolved in DMSO).
-
Label: Calcein-AM (Thermo Fisher or equivalent).
Workflow:
-
Target Cell Loading:
-
Harvest K562 cells (
cells/mL). -
Incubate with 10 µM Calcein-AM for 30 mins at 37°C in serum-free medium.
-
Critical Step: Wash cells
with PBS to remove background fluorescence. Resuspend at cells/mL.
-
-
Compound Pre-incubation:
-
In a 96-well V-bottom plate, add test compound (serial dilution, e.g., 0.1 µM – 100 µM).
-
Add Effector cells (NK-92) at a defined Effector:Target (E:T) ratio (typically 5:1 or 10:1).
-
Incubate for 15 mins before adding targets to allow compound uptake/binding.
-
-
Co-Culture & Lysis:
-
Add 100 µL of Calcein-loaded Target cells to the wells.
-
Positive Control: Target cells + 1% Triton X-100 (Max Lysis).
-
Negative Control: Target cells + Media only (Spontaneous Release).
-
Incubate for 4 hours at 37°C / 5% CO
.
-
-
Readout:
-
Centrifuge plate at 500
g for 5 mins. -
Transfer 100 µL supernatant to a black flat-bottom plate.
-
Measure Fluorescence (Ex 485 nm / Em 530 nm).
-
Data Analysis:
Protocol B: Selectivity & Safety (General Cytotoxicity)
Objective: Prove that the compound inhibits perforin and is not simply killing the effector T-cells (which would yield a false positive in functional assays).
Workflow:
-
Culture Jurkat T-cells in the presence of the compound (at
the IC determined in Protocol A) for 24–48 hours. -
Add CellTiter-Glo (ATP detection) or MTS reagent .
-
Measure viability relative to DMSO control.
Interpretation:
-
Ideal Profile: High potency in Protocol A (IC
< 5 µM) and low toxicity in Protocol B (IC > 50 µM). -
Selectivity Index (SI):
. A robust lead should have an SI .
Part 4: Troubleshooting & Causality
| Observation | Likely Cause | Corrective Action |
| High Spontaneous Release | Target cells were damaged during washing or Calcein concentration was too high. | Reduce Calcein to 5 µM; handle cells gently; ensure viability >95% before loading. |
| No Inhibition Observed | Compound precipitation or lack of membrane permeability. | Check solubility in assay buffer; ensure DMSO < 0.5% final concentration. |
| Inconsistent IC | Calcium levels in buffer are fluctuating. | Perforin is strictly Ca |
| Fluorescence Quenching | Compound absorbs at 485/530 nm. | Run a "compound only" blank; switch to |
References
-
Spicer, J. A., et al. (2008). "Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin." Journal of Medicinal Chemistry.
-
Neri, S., et al. (2001). "Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants." Clinical and Diagnostic Laboratory Immunology.
-
BenchChem. (2025). "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem Technical Guides.
-
PubChem. (2025). "1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (Compound Summary)." National Library of Medicine.
-
Thiery, J., et al. (2010). "Perforin pores in the immune system: Analysis of structure and function." Immunology Reviews.
Sources
- 1. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 4. agilent.com [agilent.com]
Technical Guide: Structural Validation of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Topic: Distinguishing 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine from Regioisomers Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist
Executive Summary: The Isobaric Trap
In medicinal chemistry, the 1,3-dihydrofuro[3,4-c]pyridine scaffold is a high-value pharmacophore, often serving as a bioisostere for isoindolines or as a core for kinase and perforin inhibitors [1, 2]. However, the synthesis of substituted derivatives, specifically 3-methyl-1,3-dihydrofuro[3,4-c]pyridine , is prone to generating isobaric regioisomers that standard LC-MS cannot distinguish.
Misidentification of these isomers leads to "phantom SAR" (Structure-Activity Relationship) data, where biological activity is attributed to the wrong molecular geometry. This guide provides a definitive, self-validating workflow to distinguish the target molecule from its two primary impostors: the [3,4-b] fusion isomer and the 1-methyl positional isomer .
Structural Deconstruction & The Challenge
To validate the target, we must first define the competing structures. All three molecules below share the formula C₈H₉NO and Molecular Weight ~135.16 g/mol .
| Feature | Target: [3,4-c] (3-Me) | Isomer A: [3,4-b] Fusion | Isomer B: [3,4-c] (1-Me) |
| Core Structure | Pyridine fused to dihydrofuran at 3,4-position. | Pyridine fused to dihydrofuran at 2,3-position. | Same as target (3,4-fusion). |
| Symmetry | Asymmetric (due to methyl). | Asymmetric. | Asymmetric. |
| Key Difference | Methyl is proximal to Pyridine C4.[1] | Pyridine proton pattern is AMX. | Methyl is proximal to Pyridine C3 (closer to N). |
| Prevalence | Desired Product. | Common byproduct of non-selective cyclization. | Regioisomer from asymmetric reduction. |
Visualization of Isomeric Pathways
The following diagram maps the structural divergence and the critical analytical checkpoints.
Caption: Decision tree for the structural validation of methyl-dihydrofuro-pyridines using NMR observables.
Protocol 1: 1H NMR Spectroscopy (The Fusion Check)
Objective: Distinguish the [3,4-c] core from the [3,4-b] core.
Principle: The substitution pattern on the pyridine ring dictates the spin-spin coupling constants (
Experimental Setup
-
Solvent: DMSO-d₆ (Preferred for resolution of polar protons) or CDCl₃.
-
Frequency: 400 MHz minimum (600 MHz recommended for second-order effects).
-
Concentration: 5-10 mg/mL.
Data Interpretation Guide
Scenario A: The [3,4-b] Isomer (The Impostor)
If the fusion is at the 2,3-position, the remaining protons are at positions 4, 5, and 6. This creates a continuous spin system.
-
Signal 1 (H6): Doublet (
Hz). -
Signal 2 (H5): Doublet of Doublets (
Hz). -
Signal 3 (H4): Doublet (
Hz). -
Observation: You will see three distinct coupled signals in the aromatic region.
Scenario B: The [3,4-c] Isomer (The Target Core)
If the fusion is at the 3,4-position, the remaining protons are at positions 2, 5, and 6.
-
Signal 1 (H2): Singlet (s). This proton is isolated between the nitrogen and the furan ring fusion. It may show very small long-range coupling (
Hz), but appears as a singlet. -
Signal 2 (H6): Doublet (
Hz). Adjacent to Nitrogen.[2][3] -
Signal 3 (H5): Doublet (
Hz). Adjacent to the fusion. -
Observation: The presence of a distinct aromatic singlet at
8.0–8.5 ppm is the diagnostic fingerprint of the [3,4-c] system [3].
Protocol 2: NOESY/ROESY (The Positional Check)
Objective: Distinguish 3-methyl from 1-methyl substitution. Principle: In the [3,4-c] system, the pyridine ring is not symmetric relative to the nitrogen.
-
Position 1 (Furan): Attached to Pyridine C3 (closer to Nitrogen, separated by C2).
-
Position 3 (Furan): Attached to Pyridine C4 (further from Nitrogen, separated by C5/C6).
The "Lighthouse" Effect
We use the methyl group as a "lighthouse." By measuring which aromatic proton it illuminates (via NOE), we determine its location.
Workflow
-
Acquire 1D NOESY: Selectively irradiate the methyl doublet (
~1.4 ppm). -
Analyze Aromatic Response:
| Observation | Conclusion | Reasoning |
| NOE to Singlet (H2) | 1-Methyl Isomer | The C1-position of the furan is spatially proximal to H2 (Pyridine C2). |
| NOE to Doublet (H5) | 3-Methyl Isomer | The C3-position of the furan is spatially proximal to H5 (Pyridine C5). |
Note: Numbering assumes systematic IUPAC fusion where N is position 5 of the total system, but for clarity here: H2 is the proton between N and Fusion; H5 is the proton adjacent to the other Fusion side.
Protocol 3: Chromatographic Purity (UPLC-MS)
While NMR confirms structure, UPLC ensures you don't have a racemic mixture or inseparable regioisomers.
Method Parameters
-
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm. (CSH is superior for basic pyridines).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and MS (ESI+).
Critical Check: The 3-methyl derivative contains a chiral center. Standard UPLC will show one peak. To determine enantiomeric excess (ee%), a Chiral HPLC method (e.g., Chiralpak AD-H or OD-H) using Hexane/IPA is required.
Summary of Validation Criteria
| Parameter | 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine (Target) | Regioisomer Alternatives |
| 1H NMR (Aromatic) | 1 Singlet, 2 Doublets | 3 Coupled signals (d, dd, d) |
| 1H NMR (Aliphatic) | Methyl (d), H3 (q), H1 (AB system or s) | Varies |
| NOESY Correlation | Methyl ↔ H5 (Doublet) | Methyl ↔ H2 (Singlet) [for 1-Me isomer] |
| Carbon NMR | Pyridine C2 ( | Shifts vary significantly |
Synthesis Context
Recent literature highlights that [3,4-c] pyridines are often synthesized via domino reactions of pyridoxal [3] or cyclization of propargylic enaminones [4]. These methods favor specific regioisomers.[4] If your synthesis involves non-selective reduction of a furo[3,4-c]pyridine-1,3-dione, expect a mixture of 1-methyl and 3-methyl isomers, necessitating the NOESY step described above.
References
-
Spicer, J. A., et al. (2017). "Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity."[4] Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[5] "The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide." BenchChem Technical Guides. Link
-
Casadia, I., et al. (2020).[6] "A Domino Reaction for the Synthesis of Novel 1,3-Dihydrofuro[3,4-c]pyridines from Pyridoxal and Ketones." Synthesis, 52(20), 3077-3084. Link
-
Yilmaz, E. S., Kaya, K., & Zora, M. (2025).[7] "Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones." RSC Advances, 15, 2345-2354. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine proper disposal procedures
Proper Disposal Procedures for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Executive Summary & Operational Directive
To: Laboratory Managers, EHS Officers, and Senior Researchers From: Senior Application Scientist, Chemical Safety Division Subject: Safe Disposal Protocol for 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Operational Status: High Caution Required. 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a specialized heterocyclic intermediate containing a pyridine ring fused with a dihydrofuran system.[1][2] While specific Safety Data Sheets (SDS) for this exact isomer are rare in public repositories, its structural analogs (e.g., 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, CAS 5196-20-3) dictate that it be treated as a Hazardous Organic Base with potential peroxide-forming capabilities due to the cyclic ether moiety.[1][2]
Immediate Action Required:
-
Segregate from strong acids and oxidizing agents immediately.[2][3]
-
Test for Peroxides if the container has been stored for >12 months or has visible crystallization around the cap.[2][3]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor is the only approved disposal route.[1][2][3] DO NOT discharge down drains.[1][2][3]
Chemical Profile & Hazard Identification
To ensure safe handling, we apply Structure-Activity Relationship (SAR) analysis based on the functional groups present: the pyridine ring (basic, toxic) and the dihydrofuran ring (cyclic ether).[1][2]
| Parameter | Specification (Estimated/Analogous) | Operational Implication |
| Chemical Class | Fused Heterocycle (Pyridine + Dihydrofuran) | Treat as incompatible with acids and oxidizers.[1][2] |
| Physical State | Solid (likely) or Viscous Liquid | Solids require double-bagging; liquids require chemically resistant HDPE/Glass.[1][2][3] |
| Acidity/Basicity | Weak Base (Pyridine Nitrogen) | Exothermic reaction with strong acids.[2][3] Do not mix with acid waste streams. |
| Reactivity | Peroxide Former (Class B/C suspect) | The cyclic ether oxygen adjacent to methylene groups can form peroxides upon prolonged air exposure.[2][3] |
| Toxicity | Irritant / Harmful (Oral/Dermal) | Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.[2][3] |
Pre-Disposal Stabilization & Packaging
Before moving waste to the central accumulation area, researchers must stabilize the compound to prevent accidental reactivity.[2][3]
Step 3.1: Peroxide Testing (Critical)
-
Why: The dihydrofuran ring contains methylene protons adjacent to an ether oxygen, a structural motif susceptible to autoxidation.[2][3]
-
Protocol: Use commercial peroxide test strips (e.g., Quantofix®).[2][3]
Step 3.2: Waste Segregation
This compound must be segregated into a Non-Halogenated Organic waste stream (unless dissolved in halogenated solvents).[2][3]
-
Incompatible Streams (DO NOT MIX):
Disposal Workflows (Decision Logic)
The following diagram outlines the decision-making process for disposing of 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine, ensuring all physical states and contamination levels are addressed.
Figure 1: Decision matrix for the safe segregation and packaging of furo-pyridine derivatives.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.[1][2][3]
-
Transfer: Transfer the solid using a disposable spatula.[1][2][3] Avoid generating dust.[2][3]
-
Labeling: Apply a hazardous waste label with the following details:
-
Secondary Containment: Place the jar into a clear plastic zip-lock bag before placing it in the waste drum to prevent cross-contamination.
Protocol B: Liquid Waste (Reaction Mixtures)
-
pH Check: If the reaction mixture was acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before adding to the organic waste container. This prevents heating in the waste drum.[2][3]
-
Solvent Compatibility:
-
Volume Limit: Do not fill waste containers >90% full to allow for thermal expansion.
Regulatory Compliance (US EPA / RCRA)
While 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is not explicitly listed on the RCRA P-list or U-list, it must be characterized by the generator (you) based on its properties.[1][2]
| Regulatory Category | Classification | Waste Code (Typical) |
| Ignitability | If flash point < 60°C (liquid form) | D001 |
| Reactivity | If peroxides are detected/explosive | D003 |
| Toxicity | Characteristic (if not listed) | Non-Regulated Hazardous (or state-specific codes) |
Note: Always default to characterizing as Hazardous Waste to ensure incineration.[1][2][3] Do not attempt to reclassify as non-hazardous solid waste.[2][3]
Emergency Spill Procedures
Scenario: Bench-top spill of solid powder (~5g).
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[2][3] If dust is visible, use an N95 or P100 respirator.[2][3]
-
Containment: Cover the spill with a dry absorbent pad or paper towels dampened with water (to prevent dust dispersal).[2][3]
-
Cleanup:
-
Disposal: Label the cleanup debris as "Contaminated Debris: 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine" and dispose of via incineration.[1][2][3]
References
-
PubChem. (2025).[2][3][5] Compound Summary: 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (Analogous Structure).[1][2][6][7] National Library of Medicine.[2][3] [Link]
-
US EPA. (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3] United States Environmental Protection Agency.[1][2][3] [Link][2]
-
National Research Council. (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3] National Academies Press.[1][2][3] [Link]
Sources
- 1. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-meth… [cymitquimica.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Search Results - AK Scientific [aksci.com]
- 5. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-meth… [cymitquimica.com]
- 7. 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol | 5196-20-3 [chemicalbook.com]
Personal protective equipment for handling 3-Methyl-1,3-dihydrofuro[3,4-c]pyridine
Executive Safety Summary
3-Methyl-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic building block combining a pyridine core with a fused dihydrofuran ring.[1][2] While specific toxicological data for this exact isomer may be limited in public registries, its structural class (furo-pyridines) dictates strict adherence to protocols for corrosive/irritant amines and potential peroxide formers .[1][2]
Critical Hazards (Inferred from Structure/Analogs):
-
Routes of Entry: Inhalation (vapors/dust), Skin Absorption (high solvent permeability of pyridine rings), and Ingestion.[2]
-
Target Organs: Respiratory tract, eyes, skin, and potential hepatotoxicity (liver) upon chronic exposure.[2]
-
Chemical Instability: The dihydrofuran moiety suggests potential susceptibility to autoxidation; the pyridine nitrogen is basic and nucleophilic.[2]
Immediate Action Required:
-
Containment: Handle exclusively within a certified chemical fume hood.
-
Skin Barrier: Double-gloving with specific breakthrough-resistant materials is mandatory due to the penetrating nature of pyridine derivatives.[1][2]
Physicochemical Profile & Hazard Analysis
Understanding the molecule's behavior drives the safety protocol.[2]
| Property | Characteristic | Safety Implication |
| Molecular Structure | Fused Pyridine-Dihydrofuran | Pyridine moiety implies basicity and potential for severe eye damage (alkaline burn risk).[1][2] |
| Physical State | Likely Solid or Viscous Oil | If solid, dust generation is a respiratory hazard.[2] If oil, skin absorption is rapid.[2] |
| Basicity | Weak Base (Pyridine N) | Incompatible with strong acids, acid chlorides, and chloroformates.[2] Exothermic reaction risk.[2] |
| Storage Class | Air/Light Sensitive | Store under inert atmosphere (Argon/Nitrogen) to prevent degradation or oxidation.[2] |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient.[2] This matrix defines the required barriers against permeation and acute exposure.[2][3][4][5]
A. Hand Protection (Glove Selection)
Pyridine derivatives can permeate latex and thin nitrile rapidly.[2]
| Task | Primary Glove (Inner) | Secondary Glove (Outer) | Rationale |
| Weighing/Transfer | Nitrile (4 mil) | Nitrile (4-8 mil) | Double-layering creates a "tortuous path" for permeation, extending breakthrough time.[1][2] |
| Synthesis/Reaction | Nitrile (4 mil) | Silver Shield / Laminate | Critical: If using halogenated solvents (DCM) or prolonged handling, laminate gloves offer >4h breakthrough protection.[2] |
| Spill Cleanup | Nitrile (4 mil) | Butyl Rubber or Neoprene | Thick chemically resistant gloves are required for bulk liquid contact.[2] |
B. Respiratory & Eye Protection
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.[2]1) are required.[2][3][4][5][6][7] Safety glasses with side shields are insufficient for liquid handling due to the risk of splash entry from the side or bottom.[2]
-
Respiratory Protection:
Operational Workflow: Step-by-Step Handling
This workflow minimizes exposure potential during the compound's lifecycle.[2]
Figure 1: Operational lifecycle from receipt to disposal.[2] Note the critical acclimatization step before opening cold storage containers to prevent condensation.
Detailed Protocol:
Step 1: Preparation
-
Active the fume hood and verify airflow.[2]
-
Clear the working area of incompatible chemicals (acids, oxidizers).
-
Don PPE: Lab coat, Goggles, Double Nitrile gloves.
Step 2: Weighing & Transfer
-
Solid: Use a pre-tared vial. Avoid using spatulas that generate static; use anti-static micro-spatulas.[2]
-
Liquid/Oil: Use a positive-displacement pipette to prevent dripping.[1][2]
-
Technique: Keep the receiving vessel inside the hood.[2] Do not remove the stock container from the hood until resealed.
Step 3: Reaction Setup
-
Dissolve the compound immediately after weighing to reduce volatility/dust risk.[2]
-
If heating is required, ensure a reflux condenser is attached before heating begins to trap vapors.[2]
Emergency Response & Disposal
A. Exposure Response
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | Drench: Wash with soap and water for 15 min.[1][2] Discard contaminated gloves immediately.[2] | Monitor for redness/burning.[2] Consult SDS. |
| Eye Contact | Irrigate: Use eyewash station for 15 min.[2] Hold eyelids open. | Seek immediate medical attention. Pyridines can cause corneal damage.[2] |
| Inhalation | Evacuate: Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only).[2] |
B. Disposal Plan
-
Classification: Hazardous Organic Waste (Non-Halogenated, unless mixed with halogenated solvents).[2]
-
Segregation: Do not mix with acidic waste streams (risk of exotherm).[2]
-
Labeling: "Contains Pyridine Derivative - Toxic/Irritant."[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78869, 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol (Structural Analog Data).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine).[2] Retrieved from [Link][1][2]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link][1][2]
Sources
- 1. CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-meth… [cymitquimica.com]
- 2. 1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol | C8H9NO2 | CID 78869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chemscene.com [chemscene.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
